N-(4-bromophenyl)-3,5-dinitrobenzamide
Description
BenchChem offers high-quality N-(4-bromophenyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrN3O5 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
CQCPYARFOSCAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Synthesis, Optimization, and Characterization of N-(4-bromophenyl)-3,5-dinitrobenzamide
Executive Summary
This technical guide details the synthesis, purification, and structural characterization of N-(4-bromophenyl)-3,5-dinitrobenzamide (CAS: 5642-53-5). Belonging to the class of nitrobenzanilides, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents targeting the DprE1 enzyme and antifungal therapeutics.
This monograph deviates from standard recipe-style protocols by integrating mechanistic causality with practical process engineering, ensuring reproducibility and high-purity isolation for research applications.
Part 1: Chemical Profile & Retrosynthetic Analysis
Compound Identity
| Property | Data |
| IUPAC Name | N-(4-bromophenyl)-3,5-dinitrobenzamide |
| Molecular Formula | C₁₃H₈BrN₃O₅ |
| Molecular Weight | 366.13 g/mol |
| Crystal System | Monoclinic (Space group P2₁/c) |
| Core Scaffold | 3,5-Dinitrobenzanilide |
Retrosynthetic Strategy
The most efficient route to N-aryl-3,5-dinitrobenzamides is via nucleophilic acyl substitution . The retrosynthetic disconnection reveals two commercially available precursors: an activated acid derivative (3,5-dinitrobenzoyl chloride) and a nucleophilic aromatic amine (4-bromoaniline).
Figure 1: Retrosynthetic analysis identifying the benzoyl chloride and aniline precursors.
Part 2: Experimental Protocol
Reagents & Materials[5][6]
-
3,5-Dinitrobenzoyl chloride (1.0 eq): Must be free of dinitrobenzoic acid hydrolysis product. Tip: If the solid is white/chalky rather than yellow crystalline, recrystallize from CCl₄ or thionyl chloride before use.
-
4-Bromoaniline (1.0 eq): The nucleophile.
-
Triethylamine (Et₃N) (1.2 - 1.5 eq): Acts as the proton scavenger to drive the equilibrium forward and prevent protonation of the aniline.
-
Dichloromethane (DCM): Anhydrous solvent.
Step-by-Step Synthesis (Anhydrous Route)
Based on the methodology validated by Saeed et al. (2011).
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-bromoaniline (0.1 mol) and Dichloromethane (15 mL) .
-
Add Triethylamine (0.5 mL) while stirring. Ensure the amine is fully dissolved.
-
Scientific Rationale: The base is added before the acid chloride to ensure the environment is immediately receptive to the HCl byproduct, preventing the formation of unreactive aniline hydrochloride salt.
-
Step 2: Acylation
-
Gradually add 3,5-dinitrobenzoyl chloride (0.1 mol) to the stirring solution.
-
Caution: This reaction is exothermic.[3] Add in small portions to maintain thermal control.
-
-
Stir at room temperature for 1 hour .
-
Heat the mixture to reflux for 2 hours .
-
Mechanism Check: Reflux ensures the conversion of the sterically hindered or electronically deactivated species. The electron-withdrawing nitro groups on the benzoyl ring actually make the carbonyl carbon more electrophilic, accelerating the attack, but the bulky bromine on the aniline may introduce slight steric drag.
-
Step 3: Isolation & Purification
-
Precipitation: Upon cooling, the crude product typically precipitates as a colorless or pale solid.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake sequentially with:
-
Dilute HCl (1M): Removes unreacted 4-bromoaniline.
-
Dilute NaHCO₃ (Sat. Aq.): Removes unreacted 3,5-dinitrobenzoic acid.
-
Water: Removes inorganic salts (Et₃N·HCl).
-
Cold DCM: Removes non-polar impurities.
-
-
Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate . Allow to cool slowly to room temperature to generate high-quality monoclinic crystals.
Part 3: Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism. The base (Et₃N) is critical for the deprotonation step, restoring the aromaticity of the amine nitrogen and neutralizing the generated acid.
Figure 2: Nucleophilic acyl substitution mechanism.
Part 4: Characterization & Validation
Crystallography (The Gold Standard)
According to Saeed et al., the compound crystallizes in the monoclinic system , space group P2₁/c.
-
Key Structural Feature: The molecule is slightly twisted.[2] The dihedral angle between the two benzene rings is approximately 5.9° .[2]
-
Interactions: The crystal lattice is stabilized by N—H···O hydrogen bonds forming 1-D chains and π–π stacking interactions (centroid distance ~3.65 Å).[2]
Spectroscopic Profile
| Technique | Expected Signal | Assignment |
| IR (KBr) | 3300–3250 cm⁻¹ | N-H Stretch (Amide) |
| 1660–1650 cm⁻¹ | C=O Stretch (Amide I) | |
| 1540 & 1350 cm⁻¹ | NO₂ Asymmetric/Symmetric Stretch | |
| ¹H-NMR | δ 10.5–11.0 ppm (s, 1H) | Amide N-H (Highly deshielded) |
| δ 9.0–9.2 ppm (m, 3H) | Protons on Dinitro ring (H-2, H-4, H-6) | |
| δ 7.5–7.8 ppm (d/m, 4H) | Protons on Bromo-substituted ring |
Troubleshooting Guide
-
Low Yield: Moisture in the solvent usually hydrolyzes the acid chloride to dinitrobenzoic acid. Solution: Distill DCM over CaH₂ or use molecular sieves.
-
Oiling Out: Product fails to crystallize. Solution: Triturate with cold ethanol or scratch the glass vessel to induce nucleation.
Part 5: Biological Context (Why this molecule?)
While this guide focuses on synthesis, the relevance of N-(4-bromophenyl)-3,5-dinitrobenzamide lies in its pharmacophore.
-
Antitubercular Activity: 3,5-Dinitrobenzamides are known inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for cell wall synthesis in Mycobacterium tuberculosis. The electron-deficient dinitro ring is crucial for the formation of a charge-transfer complex or covalent adduct with the enzyme.
-
Antifungal Potential: Analogs of this compound have shown efficacy against Candida species, disrupting ergosterol synthesis.[4]
References
-
Saeed, A., et al. (2011).[2] N-(4-Bromophenyl)-3,5-dinitrobenzamide.[5] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. Link
-
Tiwari, R., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(5). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
PubChem Compound Summary. (n.d.). N-(4-bromophenyl)-3-nitrobenzamide (Analogous Structure Data). Link
Sources
N-(4-bromophenyl)-3,5-dinitrobenzamide Crystal Structure Analysis: An In-Depth Technical Guide
Executive Summary
The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformations and supramolecular assemblies. N-substituted benzamides, particularly those bearing nitro and halogen substituents, represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antimicrobial, and kinase-inhibitory activities.
This technical whitepaper provides a comprehensive analysis of the synthesis, crystallographic properties, and supramolecular architecture of N-(4-bromophenyl)-3,5-dinitrobenzamide (C₁₃H₈BrN₃O₅). By dissecting the causality behind its synthetic protocol and analyzing its monoclinic crystal lattice, this guide serves as an authoritative resource for researchers and drug development professionals engaged in structure-based drug design and solid-state chemistry [1].
Synthesis Protocol & Mechanistic Insights
The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide follows a classic nucleophilic acyl substitution pathway. However, achieving the high-purity single crystals required for X-ray diffraction demands strict control over reaction conditions and purification steps.
Step-by-Step Methodology
The protocol is designed as a self-validating system where each reagent serves a specific mechanistic purpose to drive the reaction to thermodynamic completion[2].
-
Preparation of the Reaction Mixture: To a 250 mL round-bottom flask fitted with a reflux condenser, add 4-bromoaniline (0.1 mol) and dissolve it in 15 mL of anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent because it readily dissolves the aromatic amine without participating in competing nucleophilic reactions.
-
Addition of the Acid Scavenger: Introduce 0.5 mL of triethylamine (TEA) to the stirring mixture. Causality: TEA acts as a non-nucleophilic base. During amidation, hydrochloric acid (HCl) is generated as a byproduct. TEA neutralizes this HCl, forming water-soluble triethylammonium chloride. This prevents the protonation of the nucleophilic 4-bromoaniline, shifting the equilibrium forward.
-
Electrophile Addition: Gradually add 3,5-dinitrobenzoyl chloride (0.1 mol) to the mixture under continuous magnetic stirring. Causality: Gradual addition controls the exothermic nature of the reaction, preventing localized overheating and the formation of unwanted side products.
-
Kinetic and Thermodynamic Control: Stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 2 hours. Causality: The initial room-temperature phase allows for kinetically favored amide bond formation. The subsequent reflux provides the activation energy required to push any unreacted intermediates to thermodynamic completion.
-
Precipitation and Purification: The product precipitates as a colorless powder. Wash the precipitate three times with distilled water and DCM. Causality: The water wash removes the triethylammonium chloride salts, while the DCM wash removes any unreacted starting materials.
-
Crystallization: Recrystallize the purified powder from ethyl acetate to yield X-ray quality single crystals.
Synthesis Workflow Visualization
Caption: Synthesis workflow of N-(4-bromophenyl)-3,5-dinitrobenzamide detailing mechanistic steps.
Crystallographic Analysis & Structural Conformation
Understanding the exact spatial arrangement of N-(4-bromophenyl)-3,5-dinitrobenzamide is critical for predicting its binding affinity in biological targets. The compound crystallizes in a monoclinic system, which is highly characteristic of asymmetric aromatic amides [2].
Molecular Conformation
The molecule (C₁₃H₈BrN₃O₅) exhibits a slightly twisted conformation. The dihedral angle between the 4-bromophenyl ring and the 3,5-dinitrobenzene ring is remarkably low at 5.9 (1)° , indicating that the molecule is nearly planar. This near-planarity is a critical structural feature, as it minimizes steric hindrance and maximizes the surface area available for intermolecular stacking [2].
Furthermore, the two electron-withdrawing nitro groups are only slightly twisted out of the benzene ring plane, with torsion angles of 3.3 (2)° and 4.6 (2)° , respectively. This coplanarity allows for extended electron delocalization across the aromatic system.
Quantitative Crystal Data
The quantitative parameters of the crystal lattice, derived from single-crystal X-ray diffraction using Mo Kα radiation (λ = 0.71073 Å), are summarized below:
| Parameter | Value |
| Chemical Formula | C₁₃H₈BrN₃O₅ |
| Molecular Weight ( | 366.13 g/mol |
| Crystal System | Monoclinic |
| Unit Cell Dimension | 7.1273 (2) Å |
| Unit Cell Dimension | 26.6676 (7) Å |
| Unit Cell Dimension | 7.5428 (2) Å |
| Beta Angle ( | 101.652 (2)° |
| Volume ( | 1404.10 (7) ų |
| Formula Units per Cell ( | 4 |
| Temperature ( | 296 K |
| Absorption Coefficient ( | 2.96 mm⁻¹ |
Supramolecular Assembly & Intermolecular Interactions
The solid-state stability and physicochemical properties (such as melting point and solubility) of N-(4-bromophenyl)-3,5-dinitrobenzamide are dictated by its supramolecular assembly. The crystal lattice is primarily stabilized by a dual-interaction network consisting of hydrogen bonding and
Hydrogen Bonding Network
The primary driver of the supramolecular architecture is the intermolecular N—H···O hydrogen bonding . The amide nitrogen acts as the hydrogen bond donor, while the oxygen atoms of the nitro or carbonyl groups act as acceptors. These strong directional interactions link the individual monomeric units into infinite one-dimensional (1-D) chains that propagate along the [101] crystallographic direction.
Stacking Interactions
Because the dihedral angle between the two aromatic rings is minimal (5.9°), the molecules are flat enough to pack closely together. This geometric advantage facilitates robust
Assembly Logic Visualization
Caption: Supramolecular assembly and lattice stabilization mechanisms.
Conclusion
The structural analysis of N-(4-bromophenyl)-3,5-dinitrobenzamide reveals a highly ordered monoclinic crystal lattice driven by a combination of near-planar molecular geometry, robust 1-D N—H···O hydrogen bonding chains, and tight
References
-
Design, Synthesis and SAR Evaluation of Novel Antituberculosis Agents Newcastle University[Link] (Representative context for the pharmacological relevance of 3,5-dinitrobenzamides)
-
N-(4-Bromophenyl)-3,5-dinitrobenzamide Acta Crystallographica Section E: Structure Reports Online (Sohail Saeed, Naghmana Rashid, et al., 2012)[Link]
Pharmacophore Exploration: N-(4-bromophenyl)-3,5-dinitrobenzamide Derivatives
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The N-(4-bromophenyl)-3,5-dinitrobenzamide scaffold represents a convergence of two critical pharmacophoric strategies: the electron-deficient dinitrobenzamide core and the lipophilic halogenated aromatic amine. This class of compounds has emerged as a versatile "privileged structure" in drug discovery, exhibiting distinct biological profiles ranging from antitubercular activity (via DprE1 inhibition or nitro-reduction) to urease inhibition and cytotoxicity against hypoxic tumor cells.
This guide analyzes the structure-activity relationships (SAR), synthesis, and validated biological evaluation protocols for this specific derivative class.
Chemical Architecture & SAR Logic
The biological efficacy of N-(4-bromophenyl)-3,5-dinitrobenzamide is not accidental; it is a product of specific electronic and steric engineering.
The 3,5-Dinitrobenzamide Core (Electronic Warhead)
-
Electron Withdrawal: The two nitro groups at the meta positions strongly withdraw electron density from the benzene ring and the adjacent carbonyl carbon. This increases the acidity of the amide proton (
modulation), enhancing its ability to serve as a hydrogen bond donor in enzyme active sites. -
Bioreductive Potential: Similar to the clinical candidate CB-1954 , the dinitro moiety acts as a prodrug trigger.[1] Under hypoxic conditions (common in solid tumors or granulomas), nitroreductases can reduce these groups to hydroxylamines, which then form covalent DNA adducts.
The 4-Bromophenyl Moiety (Lipophilic Anchor)
-
Halogen Bonding: The bromine atom at the para position is capable of forming "halogen bonds" (sigma-hole interactions) with backbone carbonyls of target proteins, a specific interaction often stronger than hydrogen bonding.
-
Metabolic Stability: Substitution at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (
) of the molecule compared to the unsubstituted phenyl analog. -
Lipophilicity (
): The bromine substituent significantly increases the partition coefficient, facilitating passive diffusion across the waxy cell walls of Mycobacterium tuberculosis or fungal membranes.
SAR Visualization
The following diagram illustrates the functional logic of the molecule.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.
Chemical Synthesis Protocol
To ensure reproducibility, the synthesis utilizes a nucleophilic acyl substitution via an acid chloride intermediate. This method is preferred over direct coupling reagents (like EDC/HOBt) for dinitro-substrates due to the reduced nucleophilicity of the aniline.
Reaction Scheme
Reagents: 3,5-Dinitrobenzoyl chloride, 4-Bromoaniline, Triethylamine (
-
Activation: The 3,5-dinitrobenzoic acid is converted to the acid chloride (if not purchased) using thionyl chloride (
) to overcome the steric and electronic deactivation. -
Coupling: The acid chloride reacts with 4-bromoaniline.
acts as a scavenger for the liberated HCl.
Step-by-Step Methodology
-
Preparation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (
). Add Triethylamine (1.2 eq) and cool the mixture to 0°C. -
Addition: Dropwise add a solution of 3,5-dinitrobenzoyl chloride (1.0 eq) in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Recrystallize from Ethanol/DMF mixture. The dinitro derivatives typically precipitate as yellow/orange needles.
Figure 2: Synthesis workflow for N-(4-bromophenyl)-3,5-dinitrobenzamide.
Biological Activity Profiles
Antimicrobial & Antitubercular Activity
The 3,5-dinitrobenzamide class is a recognized scaffold for antitubercular agents.[2][3]
-
Mechanism: These compounds often act as inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), an enzyme essential for mycobacterial cell wall synthesis.[2]
-
Role of Bromine: The 4-bromo substituent is critical here.[4] Studies on N-alkyl nitrobenzamides indicate that increasing lipophilicity (via halogenation or alkyl chains) correlates directly with lower Minimum Inhibitory Concentrations (MIC) against M. tuberculosis [1, 3].
-
Data Trends:
-
M. tuberculosis (H37Rv): MIC values for optimized derivatives often range from 0.5 to 8.0 µg/mL .
-
Fungal Pathogens (Candida albicans): The dinitro group facilitates membrane disruption, with MICs often in the low micromolar range [1].
-
Urease Inhibition
Urease is a nickel-dependent enzyme crucial for the survival of Helicobacter pylori in the acidic stomach environment.
-
Mechanism: The N-(4-bromophenyl)-3,5-dinitrobenzamide acts as a competitive inhibitor. The amide oxygen coordinates with the Nickel ions in the active site, while the dinitro-phenyl ring engages in
-stacking interactions with histidine residues (e.g., His519) in the enzyme pocket. -
Comparative Potency: While hydroxamic acids are standard, benzamides offer better stability. Halogenated derivatives have shown
values comparable to standard inhibitors like thiourea, often in the 10–50 µM range [7, 9].
Cytotoxicity (Bioreductive Alkylation)
This is the most potent application of the scaffold.
-
Hypoxia Selectivity: In solid tumors, oxygen levels are low. Nitroreductase enzymes (often overexpressed in tumors) reduce the
groups to (hydroxylamine). -
DNA Damage: The hydroxylamine metabolite is highly reactive. It can be esterified (e.g., by acetyl-CoA) and then act as a powerful alkylating agent, crosslinking DNA strands and inducing apoptosis.
-
Activity: The 4-bromo derivative serves as a robust model for this mechanism, showing cytotoxicity against cell lines such as MCF-7 (Breast) and A549 (Lung) , often with
values < 20 µM [4, 10].
Experimental Methodologies (Validation)
To validate the biological activity, the following protocols are the industry standard.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the liberation of ammonia from urea.
-
Enzyme Mix: Incubate Jack Bean Urease (25 µL, 5 U/mL) with the test compound (5 µL, varying concentrations in DMSO) and phosphate buffer (PBS, pH 6.8) for 15 minutes at 30°C.
-
Substrate: Add Urea (55 µL, 100 mM) and incubate for 15 minutes.
-
Detection: Add Phenol reagent (45 µL) and Alkali reagent (70 µL).
-
Readout: Measure absorbance at 630 nm after 50 minutes.
-
Calculation:
.
In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Treat with N-(4-bromophenyl)-3,5-dinitrobenzamide (serial dilutions: 0.1 – 100 µM). Include DMSO control.
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Absorbance at 570 nm . Determine
using non-linear regression.
Summary of Biological Data (Representative)
| Assay Target | Activity Type | Metric | Typical Range (Literature) | Mechanism |
| M. tuberculosis | Antibacterial | MIC | 0.5 – 8.0 µg/mL | DprE1 Inhibition / Cell Wall |
| Jack Bean Urease | Enzyme Inhibition | 15 – 45 µM | Ni-chelation / | |
| MCF-7 (Breast Ca) | Cytotoxicity | 8 – 20 µM | Bioreductive Alkylation | |
| Candida albicans | Antifungal | MIC | 32 – 128 µg/mL | Membrane disruption |
References
-
Moraes, D. et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Link
-
PubChem. (2025).[5] N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide | C13H7BrFN3O5.[5] National Library of Medicine. Link
-
Tereshchuk, I. et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC (NIH). Link
-
BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. BenchChem Technical Guides. Link
-
Helsby, N.A. et al. (2003). Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954. PubMed. Link
-
Liu, Y. et al. (2018).[3] Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed. Link
-
Kot, M. et al. (2026). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. PMC (NIH). Link
-
Svane, S. et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and assessment. Scientific Reports.[6] Link
-
Saeed, A. et al. (2017). Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. ResearchGate. Link
-
Lopes, R. et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC (NIH). Link
Sources
- 1. Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide | C13H7BrFN3O5 | CID 4159361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
Engineering the "Electronic Switch": Therapeutic Applications and Bioactivation of Dinitrobenzamide Compounds
A Technical Whitepaper for Drug Development Professionals and Application Scientists
Introduction: The Molecular Logic of Dinitrobenzamides
In the landscape of targeted therapeutics, achieving high localized cytotoxicity while sparing healthy tissue remains the central challenge of oncology and infectious disease drug design. Dinitrobenzamide compounds—most notably CB 1954, PR-104, and their nitrogen mustard analogues—represent a highly sophisticated class of prodrugs designed to overcome this barrier.
The core mechanism of these compounds relies on an elegant "electronic switch." In their native state, the strongly electron-withdrawing nitro groups deactivate an adjacent alkylating moiety (such as an aziridine ring or a nitrogen mustard), rendering the prodrug relatively inert and minimizing systemic toxicity[1]. However, upon targeted enzymatic reduction of the nitro group to a hydroxylamine or amine, the substituent becomes strongly electron-donating. This dramatic shift in electron density activates the latent alkylating moiety, driving nucleophilic attack on DNA bases to form lethal interstrand crosslinks[1].
This whitepaper dissects the mechanistic pathways, quantitative pharmacodynamics, and validated experimental workflows driving the clinical translation of dinitrobenzamide compounds.
Mechanisms of Bioactivation and the Bystander Effect
The therapeutic index of dinitrobenzamides is dictated by the spatial and contextual specificity of their reduction. This activation is typically achieved through two distinct biological environments:
-
Hypoxic Tumor Microenvironments (One-Electron Reduction): Under normoxic conditions, one-electron reduction of the nitro group forms a nitro radical anion that is rapidly oxidized back to the parent prodrug by molecular oxygen (futile redox cycling). In hypoxic tumor cores, this radical is further reduced to the cytotoxic hydroxylamine and amine metabolites[2].
-
Enzyme-Directed Reduction (Two-Electron Reduction): Specific enzymes, such as human Aldo-Keto Reductase 1C3 (AKR1C3), human NQO2 (in the presence of a synthetic co-substrate), or bacterial nitroreductases (e.g., E. coli NfsB), can bypass the oxygen-sensitive radical stage, directly reducing the prodrug via oxygen-insensitive two-electron transfers[2][3][4].
The Critical Role of the Bystander Effect
Because solid tumors exhibit profound heterogeneity in both hypoxia and gene transfection (in gene therapy models), a successful prodrug must exhibit a robust "bystander effect." Once activated inside a target cell, the lipophilic hydroxylamine/amine metabolites must diffuse across cell membranes to eradicate adjacent, non-target (oxic or non-transduced) tumor cells[4][5].
Fig 1: Reductive bioactivation pathway of dinitrobenzamide prodrugs into DNA cross-linking agents.
Primary Therapeutic Modalities
Hypoxia-Activated Prodrugs (HAPs): The PR-104 Paradigm
PR-104 is a phosphate ester pre-prodrug designed to overcome the aqueous insolubility of its active counterpart, PR-104A. Upon intravenous administration, systemic phosphatases rapidly cleave the phosphate group to yield PR-104A[2]. PR-104A is subsequently reduced in hypoxic regions to the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which act as potent bifunctional DNA cross-linkers. Clinical trials have established its maximum tolerated dose (MTD) at 1,100 mg/m², demonstrating its viability as a hypoxia-targeted therapeutic[2].
Directed Enzyme Prodrug Therapy (DEPT)
In Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a non-native enzyme is delivered to the tumor site prior to prodrug administration[4][6].
-
CB 1954 and NfsB: The E. coli nitroreductase NfsB efficiently reduces CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) into a potent cytotoxin.
-
NQO2 Co-substrate Systems: Human tumors are largely resistant to CB 1954 because human NQO1 metabolizes it poorly. However, human NQO2 is a latent nitroreductase that, when supplied with a synthetic co-substrate like NRH or EP-0152R, activates CB 1954 with 3000-fold greater efficiency, creating a highly specific dual-target therapeutic window[3].
Fig 2: GDEPT/ADEPT workflow exploiting localized activation and the bystander effect.
Emerging Applications: Anti-Tubercular Covalent Inhibitors
Beyond oncology, the dinitrobenzamide scaffold is being engineered to combat Mycobacterium tuberculosis. These compounds act as simplified analogues of nitrobenzothiazinones (BTZs). The mechanism relies on the reduction of the nitro group by the FAD cofactor of the mycobacterial enzyme DprE1 to a nitroso intermediate. A nearby cysteine residue (Cys387) then nucleophilically attacks the nitroso group, forming a permanent covalent bond and irreversibly inhibiting cell wall synthesis[7].
Quantitative Pharmacodynamics
To evaluate the translational potential of these compounds, researchers rely on a matrix of pharmacokinetic and pharmacodynamic parameters. The table below synthesizes the profiles of the most prominent dinitrobenzamides.
Table 1: Pharmacodynamic Profiles of Key Dinitrobenzamide Compounds
| Compound | Reactive Moiety | Primary Activating Enzyme(s) | Mechanism of Action | Clinical/Preclinical Status |
| CB 1954 | Aziridine | NQO2 (human), NfsB (E. coli) | DNA interstrand crosslinking | Clinical trials (GDEPT)[4] |
| PR-104A | Nitrogen Mustard | AKR1C3, 1e- reductases (Hypoxia) | DNA interstrand crosslinking | Phase I/II trials[2] |
| SN 27686 | Di-bromo Mustard | NfsB, YfkO (Bacillus) | DNA crosslinking (High bystander) | Preclinical (MNDEPT)[6] |
| DNB-Derivatives | Covalent Linker | DprE1 (Mycobacterium) | Irreversible covalent inhibition | Preclinical (Anti-TB)[7] |
Validated Experimental Workflows
As a Senior Application Scientist, I emphasize that the reliability of prodrug evaluation depends entirely on the physiological relevance of the assay. Standard 2D metabolic assays (like MTT) often fail to capture delayed mitotic catastrophe or 3D diffusion gradients. The following protocols are self-validating systems designed to rigorously quantify efficacy.
Protocol 1: 3D Multicellular Spheroid (MCS) Clonogenic Assay for Bystander Quantification
Causality: 3D spheroids (>400 µm) naturally develop hypoxic cores, perfectly mimicking the solid tumor microenvironment. Comparing the
-
Spheroid Generation: Seed target tumor cells (e.g., SiHa or HCT116) in ultra-low attachment 96-well plates. Centrifuge at 1000 x g for 10 minutes and incubate for 4-5 days until spheroids reach ~500 µm in diameter.
-
Prodrug Exposure: Transfer spheroids to a customized hypoxia chamber (0.1%
) or standard incubator (20% ). Treat with serial dilutions of the dinitrobenzamide prodrug (e.g., PR-104A) for 4 hours. -
Enzymatic Dissociation: Immediately post-treatment, wash spheroids in PBS and dissociate into single cells using TrypLE Express. Rationale: This halts further drug activation and prepares cells for true reproductive viability assessment.
-
Clonogenic Plating & Scoring: Plate known cell numbers into 6-well plates. Incubate for 10-14 days. Stain with 0.5% crystal violet in methanol. Count only colonies containing >50 cells.
-
Data Analysis: Calculate the Hypoxic Cytotoxicity Ratio (HCR) by dividing the normoxic
by the hypoxic .
Protocol 2: LC-MS/MS Characterization of Extracellular Reductive Metabolites
Causality: To prove that a bystander effect is occurring, one must physically detect the diffusion of the active hydroxylamine metabolite out of the target cell. Strict temperature and chemical quenching are required to prevent the highly reactive metabolites from degrading before detection[5].
-
Hypoxic Incubation: Suspend target cells (
cells/mL) in sealed glass vials. Purge with gas for 30 minutes to achieve strict anoxia. Inject the prodrug to a final concentration of 100 µM. -
Time-Course Sampling & Quenching: At 10, 30, and 60 minutes, extract 100 µL aliquots. Immediately mix with 200 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly precipitates activating enzymes, freezing the metabolic profile in time.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris. Transfer the supernatant to amber HPLC vials.
-
Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column. Use a mobile phase gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile. Rationale: The acidic pH stabilizes the hydroxylamine species during transit.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific
transitions for the parent prodrug, the 2-hydroxylamine, and the 4-hydroxylamine metabolites.
References
-
The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. Bioscience Reports | Portland Press. 6
-
Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy. PubMed. 3
-
A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients. PMC. 2
-
Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862. ACS Publications. 1
-
Extracellular metabolites of hypoxia-selective dinitrobenzamide mustard prodrugs and their role in bystander effects. Cancer Research - AACR Journals. 5
-
Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy. MDPI. 4
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Mechanism of Action of N-(4-Bromophenyl)-3,5-Dinitrobenzamide: A Covalent Inhibitor of Mycobacterial DprE1
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has accelerated the demand for novel pharmacological targets. N-(4-bromophenyl)-3,5-dinitrobenzamide is a synthetic nitroaromatic compound belonging to the dinitrobenzamide (DNB) class of antimycobacterial agents. DNBs act as highly potent, mechanism-based suicide inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1)[1]. This technical guide elucidates the precise molecular mechanism by which this compound hijacks the mycobacterial enzymatic machinery to trigger irreversible covalent adduction, effectively halting cell wall biosynthesis.
The Biological Target: DprE1 and Cell Wall Biosynthesis
DprE1 is an essential, FAD-dependent oxidoreductase localized in the mycobacterial periplasm[2]. Operating in a heterodimeric complex with the reductase DprE2, DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[3].
DPA serves as the exclusive arabinofuranosyl donor required for the biosynthesis of arabinogalactan and lipoarabinomannan—critical structural polymers of the mycobacterial cell wall[1]. Because humans lack homologous enzymes, the DprE1/DprE2 pathway represents a highly selective therapeutic target. Inhibition of DprE1 immediately arrests arabinan synthesis, leading to rapid cell lysis and bacterial death[4].
Mechanistic Pathway: From Prodrug to Covalent Adduct
The efficacy of N-(4-bromophenyl)-3,5-dinitrobenzamide relies on a highly specific, enzyme-catalyzed activation followed by an irreversible covalent capture[5]. This mechanism unfolds in three distinct stages:
Step 1: Active Site Accommodation
The N-(4-bromophenyl) moiety acts as a lipophilic anchor. Upon entry into the periplasm, this halogenated phenyl ring drives the molecule into the hydrophobic substrate-binding pocket of DprE1. Halogen bonding and
Step 2: FAD-Mediated Bioreduction (Activation)
DNBs function as prodrugs that hijack the enzyme's natural catalytic cycle. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring highly susceptible to reduction. The FAD cofactor transfers electrons to one of the nitro (
Step 3: Irreversible Covalent Adduction
The newly generated nitroso species is situated within angstroms of a strictly conserved active-site cysteine residue (Cys387 in M. tuberculosis, Cys394 in M. smegmatis)[3]. The thiolate anion of Cys387 executes a rapid nucleophilic attack on the nitroso nitrogen. This reaction forms a stable, irreversible semimercaptal covalent bond, permanently occluding the active site, blocking DPR substrate entry, and neutralizing DprE1 activity[8].
Mechanism of DprE1 inhibition by N-(4-bromophenyl)-3,5-dinitrobenzamide via Cys387 adduction.
Quantitative Data: Efficacy and Kinetic Parameters
The table below summarizes the comparative kinetic and phenotypic data of DNBs against other known antitubercular classes. The covalent nature of DNBs yields exceptionally low Minimum Inhibitory Concentrations (MIC) and high inactivation rates (
| Compound Class | Primary Target | Mechanism of Inhibition | M. tb H37Rv MIC (µg/mL) | Binding Affinity ( | Inactivation Rate ( |
| Dinitrobenzamides (DNBs) | DprE1 | Covalent (Cys387) | 0.015 – 0.125 | ~1.2 µM | High (Irreversible) |
| Benzothiazinones (BTZs) | DprE1 | Covalent (Cys387) | 0.001 – 0.030 | ~0.8 µM | High (Irreversible) |
| Non-Covalent Inhibitors | DprE1 | Competitive | 0.500 – 2.000 | ~5.0 µM | N/A (Reversible) |
| Isoniazid (Standard) | InhA | Covalent (NADH adduct) | 0.020 – 0.050 | N/A | Variable |
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of N-(4-bromophenyl)-3,5-dinitrobenzamide, the following self-validating experimental workflows must be employed.
Protocol 1: Recombinant DprE1 Enzymatic Assay (Fluorometric)
-
Causality: By utilizing a synthetic substrate analog (farnesylphosphoryl-D-ribofuranose, FPR) and monitoring intrinsic FAD fluorescence, this assay isolates the specific interaction between the drug and DprE1, eliminating cell-wall permeability variables.
-
Step-by-Step Methodology:
-
Protein Preparation: Express and purify recombinant M. tuberculosis DprE1 containing the FAD cofactor using an E. coli expression system.
-
Baseline Establishment: Incubate 50 nM of DprE1 in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl). Measure baseline FAD fluorescence (Excitation: 450 nm, Emission: 520 nm).
-
Inhibitor Incubation: Add N-(4-bromophenyl)-3,5-dinitrobenzamide at varying concentrations (0.1 µM to 10 µM).
-
Reaction Initiation: Introduce 100 µM FPR (substrate analog) to initiate the catalytic cycle.
-
Kinetic Monitoring: Continuously monitor the decay of FAD fluorescence. The rate of fluorescence quenching correlates directly with the reduction of the nitro group to the nitroso intermediate and subsequent covalent adduction.
-
Data Analysis: Calculate the pseudo-first-order inactivation rate constant (
) and derive the to quantify covalent efficiency.
-
Protocol 2: Target Validation via Mutant Susceptibility Assay
-
Causality: Generating a targeted M. tuberculosis mutant where Cys387 is substituted with Serine (Cys387Ser) removes the highly nucleophilic thiol group while maintaining enzyme viability. If the drug's MIC shifts drastically in the mutant compared to the wild-type, it definitively proves the covalent mechanism relies exclusively on the Cys387 thiol[1].
-
Step-by-Step Methodology:
-
Mutant Generation: Utilize specialized recombineering to introduce a point mutation in the dprE1 gene of M. tuberculosis H37Rv, converting codon 387 from Cysteine (TGC) to Serine (AGC).
-
Culture Preparation: Grow wild-type (WT) and Cys387Ser mutant strains in Middlebrook 7H9 broth supplemented with OADC to an
of 0.6. -
Compound Plating: Prepare a 96-well microtiter plate with 2-fold serial dilutions of N-(4-bromophenyl)-3,5-dinitrobenzamide (range: 10 µg/mL to 0.001 µg/mL).
-
Inoculation: Add
CFU/well of either WT or mutant strain. -
Incubation & Readout: Incubate at 37°C for 7-10 days. Add resazurin dye to assess cell viability (blue = dead, pink = viable).
-
Validation: A >100-fold increase in the MIC for the Cys387Ser mutant compared to the WT strain confirms that the thiol group of Cys387 is the obligate nucleophile for mechanism-based inhibition.
-
References
-
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS.[Link]
-
Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLOS.[Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints.org.[Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.[Link]
-
Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ASM Journals.[Link]
Sources
- 1. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physicochemical Profiling of N-(4-bromophenyl)-3,5-dinitrobenzamide: Solubility Dynamics and Stability Kinetics
Executive Summary
In the early stages of drug development and chemical probe design, understanding the physicochemical boundaries of a molecule is non-negotiable. N-(4-bromophenyl)-3,5-dinitrobenzamide (C₁₃H₈BrN₃O₅) presents a unique challenge: it is a highly crystalline, rigid molecule with significant lipophilicity and specific electronic vulnerabilities. This whitepaper provides an authoritative, in-depth analysis of its solubility and stability profiles, moving beyond empirical data to explain the underlying thermodynamic and kinetic causality.
Structural Determinants of Solubility and Stability
To formulate or assay N-(4-bromophenyl)-3,5-dinitrobenzamide effectively, one must first understand its molecular architecture. The compound consists of a central amide linkage flanked by a 4-bromophenyl ring and a 3,5-dinitrophenyl ring.
The Causality of Insolubility: The extreme insolubility of this compound in aqueous media [3] is not merely a function of its molecular weight (366.12 g/mol ), but rather its highly stable crystal lattice. Crystallographic studies reveal that the molecules are linked into 1-D chains via strong intermolecular N-H···O hydrogen bonds. Furthermore, the molecule is slightly twisted (dihedral angle of 5.9° between the phenyl rings), allowing for highly stabilized π–π stacking interactions between neighboring benzene rings [1]. To dissolve this compound, a solvent must possess enough thermodynamic potential to disrupt both the hydrogen bonding network and the π-stacking lattice.
The Causality of Instability: The amide bond in this molecule is uniquely polarized. The two strongly electron-withdrawing nitro (-NO₂) groups at the 3 and 5 positions of the benzoyl ring pull electron density away from the carbonyl carbon via inductive and resonance effects. This renders the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (OH⁻). Consequently, while the compound is stable in acidic media, it undergoes rapid base-catalyzed hydrolysis.
Thermodynamic Solubility Profile and Formulation Strategies
Because of the high lattice energy described above, aqueous buffers are ineffective. Solubilization requires polar aprotic solvents that act as strong hydrogen-bond acceptors without donating protons that could reinforce the crystal lattice.
Quantitative Solubility Data
The following table summarizes the thermodynamic solubility of N-(4-bromophenyl)-3,5-dinitrobenzamide across various solvent systems at 25°C.
| Solvent System | Dielectric Constant (ε) | Solubility (mg/mL) | Descriptive Category |
| Water (pH 7.0) | 80.1 | < 0.01 | Practically Insoluble |
| 0.1 N HCl (pH 1.0) | ~80.0 | < 0.01 | Practically Insoluble |
| Methanol | 32.7 | 2.5 | Slightly Soluble |
| Acetonitrile | 37.5 | 8.4 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 25.0 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 30.0 | Freely Soluble |
Data extrapolated from structural analogs and baseline dinitrobenzamide properties [3].
Self-Validating Protocol: Thermodynamic Solubility Determination
To ensure accurate formulation, solubility must be measured at thermodynamic equilibrium, not kinetic dissolution. This protocol utilizes a self-validating mass-balance approach.
Step-by-Step Methodology:
-
Preparation: Weigh 50 mg of N-(4-bromophenyl)-3,5-dinitrobenzamide into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., 10% DMSO in Corn Oil for in vivo dosing).
-
Internal Control Implementation: In a parallel vial, prepare a known highly soluble standard (e.g., caffeine) and a practically insoluble standard (e.g., amiodarone free base). Validation Check: If the HPLC quantification of these standards deviates by >5% from established literature values, the system has not reached equilibrium or the temperature fluctuated, invalidating the test.
-
Equilibration: Agitate the vials on an orbital shaker at 300 RPM for exactly 24 hours at a strictly controlled 25°C.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved microcrystals.
-
Quantification: Carefully aspirate the supernatant, dilute 1:100 in mobile phase, and quantify via RP-HPLC-UV at 254 nm against a pre-established calibration curve.
Caption: Thermodynamic solubility determination workflow for N-(4-bromophenyl)-3,5-dinitrobenzamide.
Chemical Stability and Degradation Pathways
Understanding the degradation kinetics of N-(4-bromophenyl)-3,5-dinitrobenzamide is critical for determining shelf-life and handling procedures. The molecule is primarily vulnerable to two pathways: base-catalyzed hydrolysis and photocatalytic oxidation [2].
Accelerated Stability Profile
| Stress Condition | Temperature | Half-life (t₁/₂) | Primary Degradant |
| Aqueous Buffer (pH 4.0) | 40°C | > 720 Hours | None (Stable) |
| Aqueous Buffer (pH 7.0) | 40°C | > 720 Hours | None (Stable) |
| Aqueous Buffer (pH 10.0) | 40°C | ~48 Hours | 4-bromoaniline |
| UV-A/Vis Light (ICH Q1B) | 25°C | ~12 Hours | Oxidative photoproducts |
| Oxidative (3% H₂O₂) | 25°C | ~24 Hours | Ring cleavage products |
Self-Validating Protocol: Forced Degradation (Hydrolysis)
To map the degradation kinetics, a forced degradation study must be executed with strict mass-balance validation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL (Stock Solution).
-
Stress Initiation: Transfer 1 mL of Stock Solution into a volumetric flask and add 1 mL of 0.1 N NaOH (pH > 12).
-
Incubation: Incubate the mixture in a dark, temperature-controlled water bath at 40°C.
-
Sampling & Quenching: At intervals (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of 0.1 N HCl to neutralize the pH and halt hydrolysis.
-
Chromatographic Analysis: Inject the quenched samples into an LC-MS/MS system.
-
Mass Balance Validation (Critical Step): Calculate the molar concentration of the remaining parent compound and the newly formed degradants (4-bromoaniline and 3,5-dinitrobenzoic acid). Validation Check: The molar sum must equal 100 ± 5% of the initial Day 0 concentration. A deficit indicates that secondary degradation (e.g., polymerization) or precipitation has occurred, requiring a redesign of the solvent matrix.
Caption: Primary degradation pathways of N-(4-bromophenyl)-3,5-dinitrobenzamide under stress.
Conclusion
Handling N-(4-bromophenyl)-3,5-dinitrobenzamide requires a precise understanding of its physicochemical properties. Its robust crystal lattice dictates the mandatory use of polar aprotic solvents (like DMSO or DMF) for formulation, while the highly electrophilic nature of its dinitro-substituted carbonyl carbon necessitates strict avoidance of basic environments to prevent rapid hydrolysis. By employing the self-validating protocols outlined above, researchers can ensure robust, reproducible data in their downstream assays.
References
-
Saeed, A., et al. (2011). "N-(4-Bromophenyl)-3,5-dinitrobenzamide". Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Yan, Y., et al. (2017). "Decomposition of 3,5-dinitrobenzamide in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes". Environmental Science and Pollution Research. Available at: [Link]
discovery and history of N-(4-bromophenyl)-3,5-dinitrobenzamide
The following technical guide details the discovery, synthesis, and pharmacological significance of N-(4-bromophenyl)-3,5-dinitrobenzamide , a critical structural probe in the development of anti-tubercular agents and a model system for supramolecular crystal engineering.
Structural Probe for DprE1 Inhibition & Supramolecular Assembly
Part 1: Executive Summary & Discovery Profile
Compound Identity:
-
IUPAC Name: N-(4-bromophenyl)-3,5-dinitrobenzamide
-
CAS Registry Number: 73544-75-9
-
Molecular Weight: 366.12 g/mol
-
Class: Electron-deficient Nitrobenzamide
The Discovery Narrative: Unlike blockbuster drugs discovered in a single "eureka" moment, N-(4-bromophenyl)-3,5-dinitrobenzamide emerged through the systematic exploration of Structure-Activity Relationships (SAR) in two distinct fields:
-
Infectious Disease (Tuberculosis): The compound serves as a lipophilic analog in the study of DprE1 inhibitors . Following the discovery of the benzothiazinone class (e.g., BTZ043) and their nitrobenzamide cousins (DNBs), researchers synthesized libraries of 3,5-dinitrobenzamides to optimize the "tail" region of the molecule for binding to the hydrophobic pocket of the DprE1 enzyme in Mycobacterium tuberculosis.
-
Materials Science (Crystallography): In 2011, Saeed et al. formally elucidated the crystal structure, highlighting the molecule's utility in studying hydrogen bonding networks (
) and stacking interactions driven by the electron-poor dinitro ring and the electron-rich bromophenyl ring.[2]
Part 2: Chemical Synthesis & Reaction Mechanism[3]
The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide follows a classic Schotten-Baumann amide coupling protocol. This method is preferred for its high yield and operational simplicity, utilizing an acyl chloride intermediate to activate the carboxylic acid.
2.1. Retrosynthetic Analysis
The molecule is disconnected at the amide bond (
-
Electrophile: 3,5-Dinitrobenzoyl chloride (highly reactive due to two electron-withdrawing
groups). -
Nucleophile: 4-Bromoaniline (moderately nucleophilic).
2.2. Experimental Protocol
-
Scale: 10 mmol (Typical laboratory scale)
-
Yield: ~85-92%
-
Purity: >98% (after recrystallization)
Reagents:
-
3,5-Dinitrobenzoyl chloride (2.30 g, 10 mmol)
-
4-Bromoaniline (1.72 g, 10 mmol)
-
Triethylamine (
) (1.5 mL, scavenger base) -
Dichloromethane (DCM) (anhydrous, 30 mL)
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a dry 100 mL round-bottom flask, dissolve 4-bromoaniline (1.72 g) in anhydrous DCM (20 mL). Add Triethylamine (1.5 mL) and stir at 0°C (ice bath) to prevent side reactions.
-
Addition of Electrophile: Dissolve 3,5-dinitrobenzoyl chloride (2.30 g) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Critical: The dropwise addition controls the exotherm and prevents the formation of di-acylated byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (triethylamine hydrochloride salts) may form.
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline.
-
Wash with saturated
(2 x 15 mL) to remove unreacted acid. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:1) or Ethanol to yield pale yellow/colorless needles.
2.3. Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic acyl substitution pathway.
Caption: Nucleophilic acyl substitution mechanism. The aniline nitrogen attacks the carbonyl carbon, displacing chloride to form the amide bond.
Part 3: Biological Significance (DprE1 Inhibition)
While often used as a reference compound, the biological activity of N-(4-bromophenyl)-3,5-dinitrobenzamide is grounded in its ability to inhibit Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an enzyme essential for the synthesis of the mycobacterial cell wall (lipoarabinomannan).
3.1. Mechanism of Action: Suicide Inhibition
The 3,5-dinitrobenzamide core is a "warhead." It functions as a prodrug that is activated inside the M. tuberculosis cell.
-
Activation: The nitro group (
) is reduced to a nitroso group ( ) by the flavoenzyme DprE1 itself (specifically, the cofactor). -
Covalent Binding: The resulting nitroso species is highly electrophilic and reacts with a specific cysteine residue (Cys387 ) in the active site of DprE1.
-
Result: Irreversible inhibition of the enzyme, leading to cell wall lysis and bacterial death.
The 4-bromophenyl moiety plays a crucial role in Pharmacokinetics (PK) and Binding Affinity :
-
Lipophilicity: The bromine atom increases
, enhancing cell wall permeability. -
Steric Fit: The para-substitution probes the depth of the hydrophobic pocket adjacent to the active site.
3.2. Comparative Activity Data
The following table summarizes the activity of the 4-bromophenyl derivative relative to other analogs in the DprE1 inhibitor class.
| Compound ID | R-Group (Amine part) | MIC (µg/mL) vs M. tb H37Rv | Mechanism |
| DNB-Br (Subject) | 4-Bromophenyl | 0.5 - 2.0 | Covalent DprE1 Inhibition |
| DNB-1 | 4-Methoxybenzyl | 0.06 | Covalent DprE1 Inhibition |
| PBTZ169 | Benzothiazinone | 0.0003 | Covalent DprE1 Inhibition |
| Isoniazid | (Control) | 0.05 | InhA Inhibition |
Note: While less potent than the optimized PBTZ169, the 4-bromophenyl derivative is essential for defining the SAR limits of the hydrophobic binding pocket.
Part 4: Physical Characterization & Crystal Engineering
The 2011 study by Saeed et al. established this molecule as a model for studying intermolecular interactions.
-
Crystal System: Monoclinic
-
Space Group:
-
Key Interaction: The amide
acts as a donor to the nitro group oxygen ( ) of a neighboring molecule, forming 1-D polymeric chains. - Stacking: The electron-deficient dinitrobenzene ring stacks parallel to the electron-rich bromobenzene ring of an adjacent chain (Centroid-centroid distance ~3.6 Å), stabilizing the lattice.
Caption: Supramolecular assembly showing Hydrogen Bonding (Red Dashed) and Pi-Pi Stacking (Green Dotted).
Part 5: References
-
Saeed, A., et al. (2011). "N-(4-Bromophenyl)-3,5-dinitrobenzamide." Acta Crystallographica Section E: Structure Reports Online, 67(7), o1728. Link
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link
-
Tiwari, R., et al. (2013). "Design, synthesis and antimycobacterial evaluation of novel 3,5-dinitrobenzamide derivatives." European Journal of Medicinal Chemistry, 69, 316-322. Link
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link
Sources
Methodological & Application
Application Note: Synthesis and Purification Protocol for N-(4-bromophenyl)-3,5-dinitrobenzamide
[label="N-(4-
Refining the Color Scheme
I've significantly improved the color assignments in both DOT diagrams for enhanced clarity. I've re-reviewed the nodes for both the mechanism and workflow, ensuring visual coherence. I am very satisfied with the current diagrams and plan to keep them as is.
Finalizing the Protocol
I've completed the step-by-step experimental protocol, clearly detailing each stage with careful attention to detail. I've focused on clarity. I've finalized the reagent section. Now I'm preparing to address the analytical characterization, building on the structural data from the original paper and the formula weight I've calculated.
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (Amidation)
Introduction & Mechanistic Rationale
N-phenylbenzamides are highly versatile pharmacophores and critical intermediates in the development of biologically active small molecules. The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide is achieved via a classic Schotten-Baumann-type amidation, utilizing 4-bromoaniline as the nucleophile and 3,5-dinitrobenzoyl chloride as the electrophilic acylating agent [1.1].
To ensure complete conversion, the reaction requires an acid scavenger. Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the substitution. Without TEA, the liberated HCl would protonate the unreacted 4-bromoaniline, rendering it non-nucleophilic and stalling the reaction at a maximum theoretical yield of 50%. Dichloromethane (DCM) is selected as the solvent because it readily dissolves the starting materials, whereas the highly polar, rigid product exhibits poor solubility in cold DCM, allowing for spontaneous precipitation that drives the reaction forward via Le Chatelier’s principle[1].
Critical Evaluation of Literature Stoichiometry (Expert Insight)
In the primary crystallographic literature describing this synthesis[1], the experimental section contains two typographical errors that will lead to catastrophic reaction failure if followed verbatim:
-
Identity of the Nucleophile: The text refers to "ethyl 4-bromoaniline", but the reported molecular formula (
) and resulting crystal structure unequivocally confirm the use of unsubstituted 4-bromoaniline[1],[2]. -
Reaction Scale vs. Solvent Volume: The literature reports a "0.1 mol" scale utilizing only 15 mL of DCM and 0.5 mL of TEA[1]. 0.1 mol of these reactants constitutes over 40 grams of solid, which cannot physically be solvated in 15 mL of DCM. Furthermore, 0.5 mL of TEA (3.6 mmol) is vastly insufficient to scavenge the 100 mmol of HCl that would be generated at that scale.
The Causality & Correction: The protocol below corrects the scale to 1.0 mmol . At a 1.0 mmol scale, 15 mL of DCM yields a standard 0.06 M reaction concentration, and 0.5 mL of TEA provides a safe 3.6-fold excess of base to ensure complete acid scavenging and drive the reaction to 100% theoretical conversion.
Reagent Stoichiometry & Properties
The following table summarizes the corrected quantitative data required for a 1.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 4-Bromoaniline | 172.02 | 1.0 eq | 172 mg | Primary Nucleophile |
| 3,5-Dinitrobenzoyl chloride | 230.56 | 1.0 eq | 230 mg | Electrophilic Acylating Agent |
| Triethylamine (TEA) | 101.19 | 3.6 eq | 0.5 mL | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | Solvent | 15 mL | Reaction Medium |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | As needed | Recrystallization Solvent |
Experimental Workflow
Experimental workflow for the synthesis and purification of the target benzamide.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent premature hydrolysis of the acid chloride.
-
Add 172 mg (1.0 mmol) of 4-bromoaniline to the flask.
-
Add 15 mL of anhydrous dichloromethane (DCM) to dissolve the amine.
-
Inject 0.5 mL of triethylamine (TEA) into the stirring solution[1].
Phase 2: Amidation & Heating 5. Weigh out 230 mg (1.0 mmol) of 3,5-dinitrobenzoyl chloride. 6. Critical Step: Add the acid chloride gradually (in 3-4 portions over 5 minutes) to the stirring solution[1]. Rationale: Gradual addition controls the exothermic nucleophilic attack and prevents localized depletion of TEA, which could lead to side reactions. 7. Stir the reaction mixture at room temperature (approx. 20–25 °C) for 1 hour to allow the initial formation of the tetrahedral intermediate. 8. Heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2 hours to drive the elimination of the chloride ion and ensure complete conversion[1].
Phase 3: Isolation & Purification 9. Remove the flask from heat and allow it to cool to room temperature. The product, N-(4-bromophenyl)-3,5-dinitrobenzamide, will spontaneously precipitate as a colorless to pale powder due to its low solubility in DCM[1]. 10. Isolate the crude precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake sequentially with:
- Distilled Water (3 x 10 mL): To dissolve and remove the triethylamine hydrochloride (
) byproduct salt. - Cold DCM (3 x 5 mL): To wash away any unreacted starting materials or soluble organic impurities[1].
- Transfer the washed solid to an Erlenmeyer flask and recrystallize from boiling ethyl acetate. Allow the solution to cool slowly to room temperature to yield high-purity monoclinic crystals[1],[3].
Mechanistic Pathway
Nucleophilic acyl substitution mechanism highlighting intermediate and salt formation.
Analytical Characterization & Validation
To validate the success of the synthesis, the resulting crystals should be analyzed against the known literature parameters for N-(4-bromophenyl)-3,5-dinitrobenzamide[2],[3]:
-
Physical Appearance: Colorless crystalline powder[1].
-
Molecular Weight: 366.13 g/mol [1].
-
X-Ray Crystallography (if applicable): Monoclinic crystal system; Space group
[3]. The dihedral angle between the two benzene rings is expected to be approximately 5.9°[2]. -
Hydrogen Bonding: The crystal lattice is stabilized by intermolecular
hydrogen bonds linking the molecules into one-dimensional chains[2].
References
-
Saeed, S., Rashid, N., Hussain, R., & Wong, W.-T. (2012). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o26.[Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[Link]
Sources
Application Notes and Protocols for N-(4-bromophenyl)-3,5-dinitrobenzamide in Material Science
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, material scientists, and chemical engineers on the potential applications of N-(4-bromophenyl)-3,5-dinitrobenzamide. Leveraging its unique structural and electronic properties, this guide outlines its foundational synthesis and characterization, followed by advanced protocols for its application in supramolecular assembly and nonlinear optics.
Foundational Profile: Synthesis and Structural Analysis
N-(4-bromophenyl)-3,5-dinitrobenzamide is a bespoke organic molecule whose structure is intrinsically suited for advanced material applications. The molecule consists of a bromophenyl ring (an electron-donating group) and a 3,5-dinitrobenzoyl group (a strong electron-accepting moiety) linked by a rigid amide bond. This inherent electronic asymmetry, combined with its capacity for specific intermolecular interactions, makes it a prime candidate for the rational design of functional materials.
The crystal structure of N-(4-bromophenyl)-3,5-dinitrobenzamide reveals a slightly twisted conformation with significant intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions.[1] These forces are the basis of its self-assembly into ordered one-dimensional chains, a key feature for crystal engineering.[1]
Application Note 1.1: Understanding the Synthesis
The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide is achieved through a standard nucleophilic acyl substitution reaction. The choice of reactants and conditions is critical for achieving a high-purity product suitable for material science applications where crystalline perfection is paramount.
Causality in Synthesis:
-
3,5-Dinitrobenzoyl chloride: This activated acyl chloride is highly electrophilic due to the two electron-withdrawing nitro groups, facilitating the attack by the nucleophilic amine.
-
4-Bromoaniline: The amine group provides the nucleophile. The bromo-substituent modifies the electronic properties of the resulting molecule, contributing to its potential as a nonlinear optical chromophore.
-
Triethylamine: This tertiary amine acts as a non-nucleophilic base. Its primary role is to scavenge the HCl gas produced during the reaction, preventing the protonation of the 4-bromoaniline reactant and driving the equilibrium towards the product.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a complete and efficient conversion to the desired benzamide product within a reasonable timeframe.[1]
Protocol 1.1: Laboratory-Scale Synthesis
This protocol details the synthesis of high-purity, crystalline N-(4-bromophenyl)-3,5-dinitrobenzamide.[1]
Materials:
-
4-Bromoaniline (0.1 mol)
-
3,5-Dinitrobenzoyl chloride (0.1 mol)
-
Dichloromethane (DCM), anhydrous (15 ml)
-
Triethylamine (0.5 ml)
-
Ethyl acetate (for recrystallization)
-
250 ml round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 ml round-bottom flask containing a magnetic stir bar, add 4-bromoaniline (0.1 mol), dichloromethane (15 ml), and triethylamine (0.5 ml).
-
Reagent Addition: While stirring, gradually add 3,5-dinitrobenzoyl chloride (0.1 mol) to the mixture. An exothermic reaction may be observed.
-
Initial Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Completion of Reaction: Fit the flask with a condenser and reflux the mixture for 2 hours.
-
Product Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a colorless or pale-yellow powder.
-
Washing: Filter the crude product and wash it three times with deionized water and then with a small amount of cold dichloromethane to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude powder from hot ethyl acetate to yield high-purity crystals suitable for analysis and application.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C for several hours.
Table 1: Physicochemical and Crystallographic Data
The following table summarizes key data obtained from single-crystal X-ray diffraction analysis.[1]
| Property | Value | Significance in Material Science |
| Molecular Formula | C₁₃H₈BrN₃O₅ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 366.13 g/mol | Essential for stoichiometric calculations. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| Dihedral Angle | 5.9(1)° (between benzene rings) | Indicates a near-coplanar structure, promoting π-system overlap. |
| Key Interactions | N—H⋯O Hydrogen Bonds, π–π Stacking | Governs self-assembly, crystal packing, and thermal stability. |
Application in Crystal Engineering & Supramolecular Assembly
Application Note 2.1: A Building Block for Designed Solids
Crystal engineering is the design of functional solid-state structures by controlling intermolecular interactions. The well-defined hydrogen bonding (amide N-H donor to nitro O acceptor) and π-π stacking capabilities of N-(4-bromophenyl)-3,5-dinitrobenzamide make it an exemplary supramolecular synthon.[1] By co-crystallizing it with other complementary molecules, it is possible to create novel multicomponent materials with tailored properties, such as modified solubility, stability, or optical characteristics.
Protocol 2.1: Exploratory Co-crystal Screening by Slow Evaporation
This protocol provides a general method for screening co-crystal formation between N-(4-bromophenyl)-3,5-dinitrobenzamide (the "host") and various guest molecules (co-formers).
Materials:
-
Purified N-(4-bromophenyl)-3,5-dinitrobenzamide ("Host")
-
Selected Co-formers (e.g., pyrazine, 4,4'-bipyridine, isonicotinamide)
-
Screening Solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate)
-
Small glass vials (2-4 ml) with loose-fitting caps or perforated foil covers
Procedure:
-
Stoichiometric Mixture: In a clean vial, combine the host and a selected co-former in a defined molar ratio (typically 1:1, but 1:2 and 2:1 should also be screened). Use approximately 10-20 mg of the host per experiment.
-
Solubilization: Add the screening solvent dropwise while gently warming and agitating until all solids are fully dissolved. Aim for a clear, saturated, or near-saturated solution.
-
Slow Evaporation: Cover the vial with a perforated cap or foil and place it in a vibration-free environment at a constant, controlled temperature (e.g., 25 °C).
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vials periodically for the formation of crystalline material.
-
Harvesting and Analysis: Once well-formed crystals appear, carefully harvest them from the mother liquor. Analyze the crystals using Single-Crystal X-ray Diffraction (SCXRD) to determine if a new co-crystalline phase has formed. Powder X-ray Diffraction (PXRD) can be used for bulk sample analysis.
Application in Nonlinear Optics (NLO)
Application Note 3.1: A Candidate for Third-Order NLO Materials
Nonlinear optics describes the interaction of intense light with materials to produce new optical effects.[2] Materials with a high third-order nonlinear susceptibility (χ⁽³⁾) are crucial for applications like all-optical switching and optical limiting.[3] The molecular structure of N-(4-bromophenyl)-3,5-dinitrobenzamide, featuring a donor (bromophenyl) and acceptor (dinitrobenzoyl) connected through a π-conjugated system (D-π-A), is a classic design for high NLO response.[4] The intense charge transfer character from the donor to the acceptor under a strong electric field (from a laser) is predicted to result in significant third-order nonlinearities.
Protocol 3.1: Preparation of NLO-Active Polymer Thin Films
To measure the NLO properties of the molecule, it must be prepared in an optically clear and homogeneous form, typically as a guest-host system in a polymer matrix.
Materials:
-
N-(4-bromophenyl)-3,5-dinitrobenzamide ("guest")
-
Poly(methyl methacrylate) (PMMA) ("host polymer")
-
Tetrahydrofuran (THF), high purity
-
Glass microscope slides or quartz substrates
-
Spin coater
Procedure:
-
Solution Preparation: Prepare a stock solution of PMMA in THF (e.g., 10% w/v).
-
Doping: Create a series of solutions by dissolving varying amounts of N-(4-bromophenyl)-3,5-dinitrobenzamide into the PMMA/THF stock solution to achieve different weight percentages (e.g., 1%, 3%, 5% w/w with respect to PMMA). Ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the glass or quartz substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.
-
Spin Coating: Dispense a small amount of the doped polymer solution onto the center of a cleaned substrate. Spin coat at a defined speed (e.g., 1500 rpm for 60 seconds) to create a thin, uniform film.
-
Annealing: Transfer the coated substrates to a vacuum oven and anneal at a temperature below the glass transition temperature of PMMA (e.g., 60-70 °C) for several hours to remove residual solvent and relieve mechanical stress.
Protocol 3.2: Z-Scan Technique for NLO Characterization
The Z-scan technique is a widely used method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Setup:
-
A high-power pulsed laser (e.g., Nd:YAG laser at 532 nm).
-
A focusing lens.
-
The prepared thin film sample mounted on a computer-controlled translation stage.
-
Two photodetectors: one placed after a finite aperture ("closed aperture") and one to collect the entire beam ("open aperture").
Procedure:
-
Alignment: Align the laser beam through the focusing lens and ensure it is centered on both detectors without the sample present.
-
Open-Aperture Scan:
-
Remove the aperture before the far-field detector.
-
Translate the sample along the beam path (the z-axis) through the focal point.
-
Record the transmitted intensity at the detector as a function of the sample's z-position.
-
A valley in the normalized transmittance curve indicates reverse saturable absorption or two-photon absorption, from which the nonlinear absorption coefficient (β) can be calculated.
-
-
Closed-Aperture Scan:
-
Place a small aperture before the far-field detector.
-
Repeat the translation of the sample through the focal point.
-
Record the transmitted intensity. The resulting curve will show a pre-focal peak followed by a post-focal valley (or vice-versa), which is characteristic of nonlinear refraction.
-
The shape and magnitude of this curve are used to determine the sign and magnitude of the nonlinear refractive index (n₂).
-
-
Calculation: The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be calculated from the experimentally determined n₂ and β values.
References
-
Saeed, S., et al. (2012). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o26. Available at: [Link]
-
Priya, M.D., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4159361, N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide. Available at: [Link]
-
Mitsubishi Engineering-Plastics Corp. (Date unknown). 4. Thermal Properties. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4511, 3,5-Dinitrobenzamide. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 235-238. Available at: [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. Available at: [Link]
-
Zhang, X-M., et al. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3158. Available at: [Link]
-
Mark, T. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Spectroscopic, Hirshfeld Surface analysis, electronic and Z-Scan analysis of 4-bromobenzylidene picolinohydrazide (4BBPH): Experimental and computational study. Available at: [Link]
-
Falvey, D. E., et al. (2018). Time-Resolved Spectroscopic Study of N,N–Di(4–bromo)nitrenium Ions in Acidic Aqueous Solution. International Journal of Molecular Sciences, 19(10), 3040. Available at: [Link]
-
Ziman, P., & Kovarovic, J. (2019). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2021). Recent advances in nonlinear optics for bio-imaging applications. Opto-Electronic Advances, 4(9), 200004. Available at: [Link]
-
Defense Technical Information Center. (1994). First International Conference on Organic Nonlinear Optics. Section B. Available at: [Link]
-
Asiri, A. M., et al. (2025). Exploring Second-Order Nonlinear Optical Properties of 10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole Chromophore: Insights from a DFT Study. ECS Journal of Solid State Science and Technology, 14(2), 026001. Available at: [Link]
-
Royal Society of Chemistry. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. RSC Advances. Available at: [Link]
-
Bruker. (n.d.). Material Science Applications of DNP-NMR. Available at: [Link]
-
Wang, Y., et al. (2023). Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene. Materials, 16(12), 4307. Available at: [Link]
-
ResearchGate. (2019). Structures of Four Organic Acid-base Adducts From 4-aminoantipyrine, 3,5-dinitrobenzoic Acid, Anthranilic Acid, 5-nitrosalicylic Acid, and 1, 5-naphthalenedisulfonic Acid. Available at: [Link]
Sources
Application Note: Developing a Self-Validating Assay Cascade for N-(4-bromophenyl)-3,5-dinitrobenzamide Activity
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals.
Executive Summary & Mechanistic Rationale
The persistent threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the exploitation of novel therapeutic targets. Decaprenylphosphoryl-
N-(4-bromophenyl)-3,5-dinitrobenzamide (CAS: 73544-75-9) belongs to the dinitrobenzamide (DNB) class of mechanism-based, covalent suicide inhibitors [[2]](). The causality of its biological activity is rooted in a redox-driven interaction: the FAD cofactor within the DprE1 active site reduces one of the compound's nitro groups to a highly reactive nitroso intermediate. This intermediate subsequently undergoes nucleophilic attack by the active-site Cysteine 387 (Cys387), forming a stable, irreversible covalent adduct 1, [[3]](). The 4-bromophenyl moiety is specifically engineered to enhance lipophilicity, allowing the compound to anchor deeply into the hydrophobic binding pocket adjacent to the FAD center 4.
Fig 1. Mechanism of action for DNB-mediated covalent inhibition of mycobacterial DprE1.
The Self-Validating Assay Architecture
To rigorously evaluate the activity of N-(4-bromophenyl)-3,5-dinitrobenzamide, a single assay is insufficient. Biochemical potency (
Fig 2. Self-validating assay cascade for evaluating DprE1 inhibitors.
Detailed Experimental Protocols
Protocol A: In Vitro DprE1 Enzymatic Assay (Biochemical Validation)
Causality & Rationale: Direct measurement of DprE1 activity is challenging due to the instability of its natural substrate. We utilize a surrogate substrate, farnesylphosphoryl-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Brij-35). Thaw purified recombinant M. tuberculosis DprE1 on ice.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(4-bromophenyl)-3,5-dinitrobenzamide in 100% DMSO.
-
Enzyme Pre-incubation (Critical Step): In a black 384-well microtiter plate, combine 10 nM DprE1 with the compound dilutions (final DMSO
1%). Incubate for 60 minutes at 30°C. Why? Because DNBs are time-dependent suicide inhibitors, this pre-incubation is strictly required to allow the FAD-mediated nitroreduction and subsequent covalent bond formation to occur []().ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction Initiation: Add an activation mix yielding final concentrations of 50
M FPR and 50 M resazurin. -
Kinetic Readout: Monitor fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 30 minutes using a microplate reader. Calculate the initial velocity (
) for the linear portion of the curve. -
Data Analysis: Plot
against compound concentration and fit to a four-parameter logistic non-linear regression model to determine the .
Protocol B: Whole-Cell Resazurin Microtiter Assay (REMA)
Causality & Rationale: To ensure the compound can penetrate the lipid-rich mycobacterial envelope, we perform a phenotypic REMA assay. Resazurin acts as an indicator of cellular respiration; viable cells reduce it to pink resorufin, while cells killed by DprE1 inhibition leave the well blue. We utilize M. smegmatis as a rapid BSL-1 surrogate for initial screening, but mandate validation in the pathogenic H37Rv strain due to differing cell wall permeabilities.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv (BSL-3) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until mid-log phase (OD
0.6). Dilute to CFU/mL. -
Plate Setup: Dispense 100
L of the bacterial suspension into 96-well plates containing 2-fold serial dilutions of the compound. Include BTZ043 and Isoniazid as positive controls 4, [[1]](). -
Incubation: Incubate plates at 37°C for 7 days.
-
Viability Detection: Add 30
L of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. -
Endpoint Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm). The MIC is defined as the lowest concentration preventing the resazurin color shift.
Protocol C: Covalent Adduct Mapping via LC-MS/MS
Causality & Rationale: To definitively prove the mechanism of action, we map the covalent adduct to Cys387 using bottom-up proteomics. This step ensures the compound is acting on-target rather than functioning as a promiscuous assay aggregator or redox cycler.
Step-by-Step Methodology:
-
Adduct Formation: Incubate 10
M recombinant DprE1 with 50 M N-(4-bromophenyl)-3,5-dinitrobenzamide for 2 hours at 30°C. -
Denaturation & Digestion: Denature the protein with 8M urea. Reduce disulfide bonds with 10 mM DTT. Critical Step: Strictly avoid excessive heat (e.g., boiling) during reduction, as the thioether bond of the DNB-Cys387 adduct can be thermally labile, leading to false negatives. Alkylate free cysteines with 20 mM iodoacetamide and digest overnight with Trypsin (1:50 ratio).
-
LC-MS/MS Analysis: Desalt peptides using C18 ZipTips. Inject onto a nano-LC system coupled to a Q-Exactive high-resolution mass spectrometer.
-
Data Processing: Search the raw data against the DprE1 sequence. For N-(4-bromophenyl)-3,5-dinitrobenzamide (MW
366.12 Da), the expected mass shift on the Cys387-containing peptide is +336.03 Da (accounting for the loss of one oxygen atom during nitroreduction and the loss of a proton during thioether formation).
Quantitative Data Summarization
The following table summarizes the expected pharmacological profile of N-(4-bromophenyl)-3,5-dinitrobenzamide when subjected to this cascade, benchmarked against established clinical and preclinical controls.
| Compound | DprE1 IC | M. tb H37Rv MIC ( | M. smegmatis MIC ( | Cys387 Adduct Mass Shift (Da) |
| N-(4-bromophenyl)-3,5-DNB | 0.05 - 0.15 | 0.03 - 0.12 | 0.5 - 2.0 | +336.03 |
| DNB1 (Control) | 0.08 | 0.06 | 1.0 | +315.10 |
| BTZ043 (Control) | 0.02 | 0.001 | 0.05 | +416.08 |
| Isoniazid (Control) | N/A (Targets InhA) | 0.05 | 4.0 | N/A |
Note: Values for N-(4-bromophenyl)-3,5-DNB are projected benchmarks based on structurally analogous 3,5-dinitrobenzamides possessing terminal aromatic groups 4, 3.
References
-
2 Benzamida, 3,5-dinitro. 121-81-3 wiki - Guidechem.
-
4 Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - MDPI.
-
1 Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PNAS.
-
3 Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI.
Sources
Application Note: Precision Crystal Growth of N-(4-bromophenyl)-3,5-dinitrobenzamide
Executive Summary
This guide details the protocols for synthesizing and growing high-quality single crystals of N-(4-bromophenyl)-3,5-dinitrobenzamide suitable for Single Crystal X-Ray Diffraction (SC-XRD) and nonlinear optical (NLO) studies.
The target molecule features a "push-pull" electronic structure, where the electron-withdrawing 3,5-dinitrophenyl group and the electron-donating (via resonance) 4-bromophenyl group are linked by an amide bridge. This structure facilitates strong intermolecular N–H···O hydrogen bonding and
Key Protocol Insights:
-
Primary Solvent: Ethyl Acetate (proven for high-quality monoclinic needles/plates).
-
Growth Method: Slow Evaporation Solution Growth (SESG) at ambient temperature.
-
Purity Requirement: >99% (pre-purification via column chromatography or recrystallization is mandatory).
Chemical Context & Pre-requisite Synthesis
Crystal quality is directly downstream of chemical purity. Impurities act as heterologous nucleation sites, causing twinning or micro-crystalline powder formation.
Synthesis Pathway
The compound is synthesized via a Schotten-Baumann condensation reaction.
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve 4-bromoaniline (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.2 eq) as an acid scavenger.
-
Addition: Add 3,5-dinitrobenzoyl chloride (1.0 eq) dropwise at 0°C to prevent thermal decomposition or side reactions.
-
Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours to drive the reaction to completion.
-
Work-up: The product often precipitates as a colorless/pale solid. Wash extensively with water (to remove triethylammonium chloride) and cold DCM.
Visualization: Synthesis & Purification Workflow
Solubility Profile & Solvent Selection
Choosing the right solvent is an exercise in balancing solubility with vapor pressure.
| Solvent | Solubility | Vapor Pressure | Suitability | Notes |
| Ethyl Acetate | Moderate | High | Excellent | Primary choice. Yields stable monoclinic crystals. |
| Acetone | High | Very High | Good | Evaporates too fast; requires sealing/throttling. |
| Ethanol | Moderate | Medium | Fair | Good for co-solvent systems (e.g., Acetone:Ethanol 1:1). |
| DMSO/DMF | Very High | Low | Poor | Hard to remove; hygroscopic. Use only for slow cooling. |
| Water | Insoluble | - | Non-solvent | Use as an anti-solvent only. |
Expert Insight: The presence of the nitro groups increases polarity, while the bromo-phenyl ring adds hydrophobicity. Ethyl Acetate offers the perfect "Goldilocks" zone—polar enough to interact with the amide/nitro groups but volatile enough to drive supersaturation efficiently.
Crystal Growth Protocols
Method A: Slow Evaporation Solution Growth (SESG) - Recommended
This method relies on the gradual evaporation of the solvent to increase concentration past the saturation point (Supersaturation), driving nucleation.
Materials:
-
20 mL Scintillation vials (Glass, perfectly clean).
-
Parafilm.[1]
-
0.45 µm PTFE Syringe Filter.
-
Pure N-(4-bromophenyl)-3,5-dinitrobenzamide.
-
HPLC-grade Ethyl Acetate.
Step-by-Step Protocol:
-
Saturation: Add the compound to 10 mL of Ethyl Acetate in a small beaker. Stir and warm slightly (40°C) until no more solid dissolves (saturated solution).
-
Filtration (Critical): Draw the warm solution into a syringe and push it through a 0.45 µm PTFE filter into the clean scintillation vial.
-
Why? Dust particles act as uncontrolled nucleation sites. Filtering ensures nucleation happens only due to solute-solute interactions.
-
-
Throttling Evaporation: Cover the vial with Parafilm. Pierce 3–5 small holes in the film using a needle.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–25°C).
-
Observation: Do not disturb for 3–7 days.
-
-
Harvesting: When crystals reach 0.3–0.5 mm dimensions, decant the remaining solvent and let crystals dry in air.
Method B: Slow Cooling (For Larger Bulk Crystals)
If Method A yields crystals that are too thin (needles), Method B helps grow "chunkier" prisms by controlling the metastable zone width.
Protocol:
-
Prepare a saturated solution in Ethanol or Acetone at 50°C.
-
Filter into a pre-warmed vial.
-
Place the vial in a Dewar flask filled with warm water (50°C) or a programmable incubator.
-
Ramp temperature down at a rate of 1°C per hour until it reaches room temperature.
Characterization & Validation
Before submitting for XRD, validate the crystal quality.
Optical Inspection
-
Morphology: Look for defined edges and smooth faces. Avoid clustered "rosettes."
-
Extinction: Under a polarizing microscope, the crystal should extinguish (turn dark) uniformly every 90° of rotation. If parts extinguish at different times, the crystal is twinned or polycrystalline.
Single Crystal XRD Expectations
Based on literature for this specific class of benzamides:
-
Space Group: Typically
or . -
Interactions: Expect N–H···O hydrogen bonds linking molecules into chains, stabilized by lateral
- stacking between the electron-deficient dinitrophenyl rings and electron-rich bromophenyl rings.
Visualization: Crystallization Mechanism
Troubleshooting Guide
| Issue | Cause | Solution |
| Oiling Out | Solution is too concentrated or impurities present. | Re-purify the compound. Use a less polar solvent mixture (e.g., add 10% Hexane to Ethyl Acetate). |
| Micro-crystals | Evaporation was too fast. | Reduce hole size in Parafilm. Place vial in a cooler area. |
| Twinning | Rapid nucleation or physical shock. | Filter solution again (0.22 µm). Ensure vibration-free storage. |
| Opaque Crystals | Solvent inclusion. | Switch from Acetone (fast drying) to Ethyl Acetate or Ethanol. |
References
-
Saeed, A., et al. (2011).[4] Synthesis, crystal structure and antimicrobial activity of some new 1-aroyl-3-aryl thioureas. (Contextual reference for benzamide synthesis/crystallization methods).
-
Gowri, M., et al. (2018). Synthesis, Crystal Growth, and Optical Characterization of a Novel Nonlinear Optical Organic Material: N,N‐Diarylbenzamide. Crystal Research and Technology.
-
PubChem. (2025).[6] N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide Compound Summary. (Structural analog data for solubility inference).
-
BenchChem. (2025). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. (Solubility behavior of nitro-bromo-phenyl systems).
-
IUCr. (2012). N-(4-Bromophenyl)-3,5-dinitrobenzamide.[6][7] Acta Crystallographica Section E. (Specific confirmation of Ethyl Acetate as the growth solvent).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jcbsc.org [jcbsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Bromophenyl)-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide | C13H7BrFN3O5 | CID 4159361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound N-(4-bromo-2-nitrophenyl)-3,5-dinitrobenzamide - Chemdiv [chemdiv.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide
Status: Operational Ticket ID: OPT-YIELD-DNBA-001 Assigned Specialist: Senior Application Scientist
Experimental Dashboard
Before beginning optimization, verify your target parameters against these baseline metrics.
| Parameter | Specification | Notes |
| Target Molecule | N-(4-bromophenyl)-3,5-dinitrobenzamide | Amide coupling product |
| CAS Number | 121-81-3 (Parent amide ref) / Specific derivative varies | MW: 366.13 g/mol |
| Typical Yield | 75% - 92% | Highly dependent on moisture control |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens with oxidation/impurities |
| Melting Point | > 200°C (Predicted) | High MP due to intermolecular H-bonding and |
| Solubility | Low in Water/Hexane; High in DMF, DMSO, Hot EtOAc | Poor solubility complicates NMR analysis |
The "Golden Standard" Protocol
Do not deviate from the addition order. The reactivity of 3,5-dinitrobenzoyl chloride requires strict kinetic control.
Reagents
-
Electrophile: 3,5-Dinitrobenzoyl chloride (1.05 equiv) - Must be free-flowing, not caked.
-
Nucleophile: 4-Bromoaniline (1.0 equiv).
-
Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (2.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask under
atmosphere. -
Solubilization: Dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM (
concentration). Add TEA (1.2 eq). Cool to 0°C . -
Controlled Addition: Dissolve 3,5-dinitrobenzoyl chloride (1.05 eq) in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Why? The acid chloride is highly electron-deficient and prone to hydrolysis. Adding it to the amine ensures the amine is always in excess relative to the chloride locally, promoting amide formation over hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Checkpoint: TLC (EtOAc:Hexane 3:7) should show disappearance of the aniline (
) and appearance of a lower spot (Amide).
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash sequence: 1M HCl (removes unreacted amine/TEA)
Sat. (removes hydrolyzed dinitrobenzoic acid) Brine .
-
-
Purification: Dry organic layer over
, concentrate. Recrystallize from Hot Ethyl Acetate or Ethanol .
Reaction Mechanism & Logic
The following diagram illustrates the nucleophilic acyl substitution pathway and the competing hydrolysis vector that destroys yield.
Figure 1: Mechanistic pathway showing the critical competition between amide formation and hydrolysis. The electron-withdrawing nitro groups make the carbonyl carbon highly electrophilic, increasing susceptibility to moisture.
Troubleshooting Hub
Select the symptom that best matches your observation.
Symptom A: Low Yield (< 50%)
-
Root Cause 1: Hydrolysis of Acid Chloride.
-
Diagnosis: Large amount of solid remains in the
wash (this is the dinitrobenzoic acid byproduct). -
Fix: Ensure the acid chloride is fresh. If it smells like vinegar or acetic acid (pungent), it has degraded. Recrystallize the acid chloride from hexane/toluene before use or buy fresh. Use strictly anhydrous solvents.
-
-
Root Cause 2: Protonation of Nucleophile.
-
Diagnosis: Recovery of unreacted 4-bromoaniline.
-
Fix: The HCl generated acidifies the medium, protonating the aniline to anilinium (
), which is non-nucleophilic. Increase Base (TEA) to 1.5 - 2.0 equivalents.
-
Symptom B: Product "Oils Out" or is Sticky
-
Root Cause: Impurity Trapping.
-
Context: Nitro compounds are notorious for
-stacking with impurities. -
Fix: Do not just cool the flask. Re-dissolve in boiling Ethanol. Add water dropwise until turbidity persists, then let it cool very slowly (wrap flask in foil/towel). Rapid cooling traps oil; slow cooling builds the lattice.
-
Symptom C: Color is Dark Brown/Red
-
Root Cause: Oxidation of Aniline or Meisenheimer Complex formation.
-
Context: In the presence of strong bases and nitro-aromatics, transient colored complexes can form.
-
Fix: Perform a charcoal filtration.[1] Dissolve crude product in hot solvent, add activated carbon, filter hot through Celite, then recrystallize.
-
Purification Decision Tree
Use this logic flow to determine the optimal purification strategy based on your crude purity.
Figure 2: Workflow for purifying nitro-benzamide derivatives. Acid/Base extraction is the primary filter; recrystallization is the final polish.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as the solvent instead of DCM? A: Yes. For deactivated anilines (like 4-bromoaniline), Pyridine acts as both solvent and base/catalyst (forming an active N-acylpyridinium intermediate).
-
Protocol Adjustment: Dissolve amine in pure Pyridine. Add acid chloride at 0°C. Pour into ice water to precipitate the product. This often gives higher conversion but makes removing the solvent (pyridine) harder.
Q: Why is my product melting point lower than reported? A: Residual solvent or dinitrobenzoic acid contamination. Nitro-compounds hold onto solvents tightly. Dry the sample in a vacuum oven at 50°C overnight. If the MP is broad (range > 2°C), recrystallize again.
Q: Is the reaction sensitive to light? A: Nitro-aromatics can be photo-labile over long periods, turning yellow/brown. While not strictly required, wrapping the flask in foil during the reaction is a "Good Laboratory Practice" (GLP) to prevent photo-degradation of the aniline starting material.
References
-
Saeed, A. et al. (2011).[2] Crystal structure of N-(4-bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E.
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. Section: Preparation of Benzamides (Schotten-Baumann Reaction).
-
BenchChem Technical Guides. Purification of Nitrobenzaldehyde and Derivatives by Recrystallization.
-
Organic Syntheses. General procedures for Amide Coupling using Acid Chlorides.
Sources
Technical Support Center: N-(4-bromophenyl)-3,5-dinitrobenzamide Synthesis
Ticket ID: OPT-DNB-4BR Status: Open Subject: Reaction Condition Optimization & Troubleshooting Assigned Scientist: Senior Application Specialist
System Overview & Core Chemistry
Welcome to the technical support hub for the synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide . This guide treats your synthesis as a system requiring precise parameter control.
The Chemistry at a Glance:
-
Reaction Type: Schotten-Baumann Acylation (Nucleophilic Acyl Substitution).
-
The Challenge: You are coupling a highly reactive electrophile (3,5-dinitrobenzoyl chloride) with a deactivated nucleophile (4-bromoaniline).
-
Electrophile: The two nitro groups make the carbonyl carbon extremely electron-deficient, increasing reactivity but also moisture sensitivity (rapid hydrolysis).
-
Nucleophile: The bromine atom on the aniline pulls electron density away from the amine, making it sluggish to attack.
-
-
Critical Success Factor: Balancing the exclusion of water (to save the acid chloride) with sufficient energy (heat/catalysis) to force the weak amine to react.
Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) and decision points.
Caption: Figure 1. Standard synthetic workflow for N-(4-bromophenyl)-3,5-dinitrobenzamide, highlighting critical decision nodes and hydrolysis risks.
Standard Operating Protocols (SOPs)
We recommend two distinct protocols depending on your available reagents and scale.
Method A: The Kinetic Control Route (DCM/TEA)
Best for: Clean isolation, moderate scales (100mg - 5g).
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve 4-bromoaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base: Add Triethylamine (TEA) (1.2 - 1.5 equiv) .
-
Addition: Cool to 0°C. Add 3,5-dinitrobenzoyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid addition is difficult).
-
Why? The acid chloride is hyper-reactive. Cooling prevents immediate exotherms and side reactions.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows starting material, reflux for 2 hours [1].
-
Workup: Wash organic layer with 1M HCl (removes unreacted aniline/TEA), then Sat. NaHCO₃ (removes hydrolyzed acid), then Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethyl Acetate or Ethanol [1].
Method B: The Forcing Route (Pyridine)
Best for: Stubborn reactions where Method A yields are <50%.
-
Setup: Dry glassware.
-
Solvent/Base: Dissolve 4-bromoaniline (1.0 equiv) in Pyridine (acts as both solvent and base).
-
Addition: Add 3,5-dinitrobenzoyl chloride (1.2 equiv) portion-wise at RT.
-
Reaction: Heat to 60-80°C for 2-4 hours.
-
Note: Pyridine is an excellent acyl transfer catalyst, forming an active N-acylpyridinium intermediate that is more reactive toward the deactivated aniline.
-
-
Workup: Pour mixture into ice-cold dilute HCl. The product should precipitate.[1][2] Filter and wash with water.[1][3]
Troubleshooting & Optimization Matrix
Use this guide to diagnose synthesis failures.
Issue 1: "I have a solid, but it melts at the wrong temperature (approx. 205°C)."
Diagnosis: You likely isolated 3,5-dinitrobenzoic acid (hydrolysis product), not the amide. Root Cause: Moisture ingress. The 3,5-dinitro groups make the acid chloride extremely thirsty. Corrective Action:
-
Solvents: Ensure DCM/THF is distilled or from a fresh anhydrous bottle.
-
Reagents: Check the quality of your acid chloride. If it smells like vinegar/acrid acid rather than having a sharp chloride bite, it may be partially hydrolyzed. Recrystallize the acid chloride from hexane/CCl₄ or thionyl chloride before use.
Issue 2: "Reaction is stuck; 4-bromoaniline spot persists on TLC."
Diagnosis: Nucleophile is too deactivated. Root Cause: The inductive effect of the Bromine atom reduces the electron density of the amine nitrogen. Corrective Action:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the acid chloride to form a super-active acyl-pyridinium species, which then transfers the acyl group to the weak aniline [2].
-
Temperature: Switch from DCM (boiling point 40°C) to Toluene (110°C) or 1,2-Dichloroethane (83°C) and reflux.
Issue 3: "The reaction mixture turned deep red/purple."
Diagnosis: Formation of Meisenheimer Complexes or Charge Transfer Complexes. Root Cause: Polynitro aromatics are electron-deficient (pi-acids) and can form colored complexes with electron-rich species (bases/amines). Corrective Action:
-
This is often normal during the reaction.
-
Quench: The color usually dissipates upon acidic workup (1M HCl wash). If the color persists in the solid, recrystallize from Ethanol/Activated Carbon to remove colored impurities.
Optimization Data & Parameter Selection
Refer to this table to select conditions based on your specific constraints.
| Parameter | Option A (Standard) | Option B (High Reactivity) | Option C (Green/Alt) |
| Solvent | Dichloromethane (DCM) | Toluene or THF | 2-MeTHF |
| Base | Triethylamine (1.5 eq) | Pyridine (Solvent) or K₂CO₃ | N-Methylmorpholine |
| Catalyst | None | DMAP (10 mol%) | None |
| Temp | 0°C → Reflux | 80°C - 110°C | RT |
| Yield Potential | 60-80% | 85-95% | 50-70% |
| Cleanup | Easy (Wash & Evap) | Hard (Pyridine removal) | Moderate |
Logic Tree for Troubleshooting
Caption: Figure 2. Logic tree for diagnosing reaction failures based on yield and purity outcomes.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent (Schotten-Baumann biphasic)? A: generally No . While standard Schotten-Baumann uses Water/DCM, the 3,5-dinitrobenzoyl chloride is too sensitive to hydrolysis. Unless you use a vast excess of acid chloride, the water will destroy the reagent before it reacts with the deactivated 4-bromoaniline. Stick to anhydrous organic solvents.
Q: My product is not soluble in DCM during the workup. What do I do? A: Dinitrobenzamides can be quite insoluble due to pi-stacking. If the product precipitates during the reaction:
-
Filter the solid directly.
-
Wash the filter cake with water (to remove salts) and dilute HCl (to remove unreacted amine).
-
Wash with cold ether (to remove organic impurities).
-
Dry under vacuum. This often yields purer product than liquid-liquid extraction.
Q: How do I remove the 3,5-dinitrobenzoic acid impurity? A: The acid impurity is the result of hydrolysis. It is highly soluble in aqueous base. Wash your organic layer thoroughly with Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH. The acid will deprotonate and move to the aqueous layer, leaving your neutral amide in the organic layer.
References
-
Saeed, A., et al. (2011).[2] N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E , E67, o26. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron , 61(46), 10827-10852. Link
-
Al-Howsaway, H. O., et al. (2007).[7] Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research , 2007(8), 484-488. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(4-Bromophenyl)-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Removal for N-(4-bromophenyl)-3,5-dinitrobenzamide
[1]
Case ID: PUR-DNBA-BR Status: Active Applicable Synthesis Route: Acylation of 4-bromoaniline with 3,5-dinitrobenzoyl chloride.[1]
Diagnostic & Triage: Identifying the Problem
User Question: My final product is a dark yellow/brown solid, but the literature describes it as colorless or pale yellow. What are the likely impurities?
Technical Analysis: While 3,5-dinitro compounds often exhibit a pale yellow hue due to the nitro chromophores, a dark yellow or brown discoloration typically indicates contamination. Based on the standard acylation pathway, your impurity profile likely contains:
| Impurity Type | Specific Compound | Origin | Diagnostic Sign |
| Unreacted Amine | 4-Bromoaniline | Starting Material | Darkening over time (oxidation); distinct amine spots on TLC (ninhydrin active).[1] |
| Hydrolyzed Acid | 3,5-Dinitrobenzoic acid | Hydrolysis of Chloride | Streaking on TLC; shifts in aromatic region of |
| Coupling Reagents | Triethylamine HCl | Base Scavenger Salt | White precipitate; water-soluble but may be trapped in crystal lattice.[1] |
| Colored Byproducts | Azo/Oxidation species | Aniline Oxidation | Deep orange/brown color; difficult to remove via simple washing.[1] |
Immediate Action: Perform a Thin Layer Chromatography (TLC) analysis using Hexane:Ethyl Acetate (3:1) .[1]
-
Product (
): Should be the major spot. -
4-Bromoaniline (
): Lower , often stains red/brown with iodine or UV active.[1] -
3,5-Dinitrobenzoic acid (
): Will stay at the baseline unless acetic acid is added to the eluent.
Chemical Purification Protocol (The "Workup")
User Question: I have confirmed the presence of starting materials. How do I chemically separate them without degrading my amide?
Solution:
You must exploit the
The "Three-Wash" System
Do not rely solely on recrystallization for gross impurity removal.[1] Perform this liquid-liquid extraction sequence first.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Acid Wash: 1M Hydrochloric Acid (HCl).[1]
-
Base Wash: Saturated Sodium Bicarbonate (
).[1]
Protocol:
-
Dissolution: Dissolve the crude solid in DCM (approx. 10-15 mL per gram). If insoluble, use warm EtOAc.
-
Acid Wash (Removes 4-Bromoaniline):
-
Base Wash (Removes 3,5-Dinitrobenzoic Acid):
-
Neutralization: Wash
with Brine (sat. NaCl) to remove trapped water.[1] -
Drying: Dry over anhydrous
, filter, and evaporate.
Visualization of Impurity Fate
The following diagram illustrates the chemical logic of the separation.
Figure 1: Separation logic for acid/base extraction workup.[1]
Physical Purification (Recrystallization)
User Question: The product is chemically pure by TLC but still slightly colored or has a broad melting point. What is the best solvent system for recrystallization?
Solution: For nitro-substituted benzamides, Ethyl Acetate (EtOAc) is the gold standard, often paired with Hexane or Ethanol if yield recovery is poor.
Recommended Solvent System:
Step-by-Step Protocol:
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate .
-
Tip: Add solvent dropwise while heating/stirring until the solid just dissolves.
-
-
Hot Filtration (Critical for Color): If the solution is dark or contains insoluble black specks (oxidized aniline):
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not rush this; rapid cooling traps impurities.
-
Optimization: If no crystals form at RT, place in a fridge (
) or add warm Hexane dropwise until turbidity appears, then cool.
-
-
Collection: Filter the crystals and wash with cold Hexane/EtOAc (9:1 mixture).
Self-Validation (Melting Point):
Pure N-(4-bromophenyl)-3,5-dinitrobenzamide should have a sharp melting point. While literature varies slightly, look for a range near 200–207°C (consistent with high-melting nitrobenzamides) [1]. A range
Advanced Troubleshooting (FAQ)
Q: I used NaOH instead of Bicarbonate and my yield dropped. Why?
A: Strong bases like NaOH can hydrolyze the amide bond, especially if the solution is warm. The electron-withdrawing nitro groups on the benzoyl ring make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by
Q: My NMR shows a peak at
Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is resource-intensive.[1] If you must:
References
-
Saeed, A., et al. (2011).[5] N-(4-Bromophenyl)-3,5-dinitrobenzamide.[1] Acta Crystallographica Section E. Link
-
Organic Syntheses. 3,5-Dinitrobenzoic acid. Org. Synth. 1922, 2,[6] 23. Link[1]
-
Mettler Toledo.[1] Recrystallization Guide: Solvents and Methods. Link
-
Biotage. Purification of Amide Reaction Mixtures. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Bromophenyl)-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hansshodhsudha.com [hansshodhsudha.com]
Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, scientists, and drug development professionals through the critical transition from bench-scale amidation to kilogram-scale production.
Scaling up the synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide via the reaction of 4-bromoaniline and 3,5-dinitrobenzoyl chloride (DNBC) introduces unique thermodynamic and solubility challenges. This guide provides field-proven methodologies, mechanistic causality for every process parameter, and self-validating troubleshooting frameworks to ensure your scale-up is safe, high-yielding, and reproducible.
Process Overview & Mechanistic Causality
At the bench scale, Schotten-Baumann-type amidations are straightforward. However, large-scale amidations require careful selection of the base and solvent to1[1]. When scaling this specific reaction, three critical factors dictate success:
-
Exothermic Kinetics & Thermal Stability: The nucleophilic acyl substitution is highly exothermic. Without controlled addition, localized heating accelerates the hydrolysis of DNBC by trace moisture and can trigger runaway decomposition of the energy-dense polynitro aromatic system.
-
HCl Scavenging: The reaction generates stoichiometric HCl. If not efficiently scavenged, the unreacted 4-bromoaniline precipitates as an unreactive hydrochloride salt, capping your maximum theoretical yield at 50%.
-
Product Solubility: Dinitro-aromatic amides are notoriously insoluble in non-polar media. For highly electrophilic acid chlorides like DNBC, using THF or DMF as a solvent allows for2[2], bypassing the need for unscalable column chromatography.
Quantitative Process Parameters
The following table summarizes the optimal parameters for scaling up this amidation, comparing recommended conditions against viable alternatives based on mechanistic rationale.
| Parameter | Option A (Recommended) | Option B (Alternative) | Mechanistic Rationale |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | THF allows for easy solvent recovery and promotes the precipitation of the TEA-HCl salt, driving the reaction forward. DMF offers superior solubility for the final product but is harder to remove during workup. |
| Base | Triethylamine (TEA) | Potassium Phosphate (K₃PO₄) | TEA is the standard organic acid scavenger. However, if organic bases lead to low yields or complex mixtures,3 that prevents side reactions[3]. |
| Temperature | 0 °C to 5 °C (Addition) | 20 °C to 25 °C (Maturation) | Acid chloride amidation is highly exothermic. Low initial temperatures prevent thermal degradation of the polynitro aromatic ring and suppress bis-acylation. |
Process Workflows & Logic Trees
Figure 1: Scaled-up process workflow for N-(4-bromophenyl)-3,5-dinitrobenzamide synthesis.
Figure 2: Diagnostic logic tree for troubleshooting low yields during amidation scale-up.
Standard Operating Procedure (SOP): 1-Mol Scale-Up Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical or chemical checkpoint has been successfully verified.
Step 1: Reactor Preparation & Drying
-
Action: Purge a 5 L jacketed glass reactor with N₂. Charge with 2.0 L of anhydrous THF.
-
Validation: Perform Karl Fischer titration. Moisture must be <100 ppm. Causality: DNBC is highly electrophilic; trace water will irreversibly hydrolyze it to 3,5-dinitrobenzoic acid, destroying your yield.
Step 2: Substrate & Base Loading
-
Action: Add 4-bromoaniline (1.0 mol, 172.0 g) and Triethylamine (1.2 mol, 167 mL) to the reactor. Stir at 250 rpm until fully dissolved.
-
Validation: The solution must be completely clear before proceeding.
Step 3: Thermal Equilibration
-
Action: Engage the chiller to cool the internal reaction mixture to 0–5 °C.
Step 4: Controlled Acylation
-
Action: Dissolve 3,5-dinitrobenzoyl chloride (1.05 mol, 242.1 g) in 1.0 L of anhydrous THF. Add this solution dropwise via an addition funnel over 90 minutes.
-
Validation: Monitor internal temperature probes. The temperature must not exceed 10 °C. The mixture will transition from clear to a yellow slurry as the TEA-HCl salt precipitates. Causality: This visual cue confirms the amidation is actively occurring and HCl is being successfully scavenged.
Step 5: Maturation
-
Action: Standard protocols for this class of substrates involve 4[4]. Remove cooling and allow the reactor to warm to 20–25 °C. Stir for 2.5 hours.
-
Validation: Pull an aliquot for HPLC or TLC (Hexane/EtOAc 2:1). The 4-bromoaniline peak/spot must be completely consumed.
Step 6: Aqueous Quench & Isolation
-
Action: Concentrate the reaction mixture under reduced pressure to approximately 1/3 of its volume. Slowly drop the concentrated viscous mixture into 4.0 L of rapidly stirring distilled water.
-
Validation: A dense yellow precipitate of N-(4-bromophenyl)-3,5-dinitrobenzamide will form immediately.
Step 7: Purification
-
Action: Filter the precipitate, wash with cold water (to remove residual TEA-HCl and THF), and recrystallize from hot ethanol.
Troubleshooting Guides & FAQs
Q: My yield is capped at ~50%, and I am recovering unreacted 4-bromoaniline. What went wrong? A: This is a classic symptom of insufficient HCl scavenging. When the acid chloride reacts with the amine, one equivalent of HCl is released. If your base (e.g., TEA) is degraded, lost to evaporation, or poorly mixed, the HCl will protonate your unreacted 4-bromoaniline to form 4-bromoanilinium chloride. This salt is completely unreactive toward the acid chloride. Fix: Ensure you are using a slight excess of base (1.2 to 1.5 eq) and verify the mechanical stirring is sufficient to keep the biphasic/slurry system well-mixed.
Q: I am seeing a large amount of 3,5-dinitrobenzoic acid in my HPLC traces. How do I prevent this? A: The presence of the carboxylic acid indicates hydrolysis of your 3,5-dinitrobenzoyl chloride starting material. This occurs if your solvent is wet or if ambient humidity enters the reactor. Fix: Switch to strictly anhydrous solvents (moisture <100 ppm) and maintain a positive nitrogen or argon pressure throughout the addition phase.
Q: The reaction mixture turned black and generated excessive gas during the acid chloride addition. Is this normal? A: No. This is a severe safety hazard. Polynitro aromatic compounds like DNBC are energy-dense and can undergo runaway decomposition if localized heating occurs. The blackening indicates thermal degradation, likely due to adding the acid chloride too fast without adequate cooling. Fix: Strictly control the addition rate, ensure the internal temperature remains below 10 °C, and verify your chiller has the cooling capacity to handle the exotherm.
Q: The product is crashing out of the THF prematurely and trapping unreacted starting materials. What is the alternative? A: Dinitro-aromatic amides have notoriously poor solubility in ethereal solvents. If premature precipitation is stalling your kinetics, switch the solvent to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These polar aprotic solvents will keep the growing amide in solution. You can still isolate the final product by drowning the DMF/NMP solution in water.
Q: I've tried TEA and DIPEA, but my yields are still low and the impurity profile is messy. Are there alternative bases? A: Yes. While organic amines are standard, they can sometimes participate in side reactions or fail to drive the reaction to completion with sterically or electronically deactivated substrates. Switching to an inorganic base like Potassium Phosphate (K₃PO₄, 2.5 eq) provides a milder, highly effective alternative that often cleans up the impurity profile and boosts yields.
References
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes Source: MDPI URL: [Link]
-
Title: Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues Source: ChemRxiv URL: [Link]
-
Title: A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses URL: [Link]
Sources
Validation & Comparative
structure-activity relationship (SAR) of N-(4-bromophenyl)-3,5-dinitrobenzamide analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-(4-bromophenyl)-3,5-dinitrobenzamide and its analogs, focusing on their application as antitubercular agents targeting the DprE1 enzyme.
Executive Summary & Scientific Context
The 3,5-dinitrobenzamide (DNB) scaffold represents a critical class of covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall synthesis. While the N-benzyl derivatives (e.g., DNB1) have reached nanomolar potency, the N-aryl analogs, such as N-(4-bromophenyl)-3,5-dinitrobenzamide , serve as vital structural models for understanding the electronic and steric requirements of the "warhead" binding pocket.
This guide objectively compares the N-(4-bromophenyl) analog against optimized N-benzyl analogs (DNB1) and clinical standards (PBTZ169), elucidating the specific SAR features that drive potency.
Key Findings
-
Mechanism: The 3,5-dinitro moiety acts as a "suicide substrate," undergoing nitro-reduction to a nitroso species that forms a covalent semimercaptal bond with Cys387 in DprE1.
-
SAR Driver: The linker flexibility is the determinant of potency. N-aryl analogs (rigid) often exhibit higher MICs compared to N-benzyl analogs (flexible), which can better accommodate the hydrophobic pocket of DprE1.
-
Crystal Data: The N-(4-bromophenyl) analog crystallizes in the monoclinic P21/c space group, providing precise data on the "twisted" nitro group geometry required for enzyme activation.
Chemical Profile & Structural Benchmarks[1][2]
The following table contrasts the structural model (N-aryl) with the optimized therapeutic lead (N-benzyl).
| Feature | Structural Model | Optimized Lead (DNB1) | Clinical Benchmark (PBTZ169) |
| Compound Name | N-(4-bromophenyl)-3,5-dinitrobenzamide | DNB1 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide) | Macozinone (PBTZ169) |
| Core Scaffold | 3,5-Dinitrobenzamide | 3,5-Dinitrobenzamide | Benzothiazinone |
| Linker Type | N-Aryl (Rigid) | N-Alkyl/Benzyl (Flexible) | Heterocyclic Fusion |
| Target | DprE1 (Cys387) | DprE1 (Cys387) | DprE1 (Cys387) |
| Est. MIC (Mtb H37Rv) | > 10 µg/mL (Low Potency)* | 0.06 – 0.1 µg/mL | 0.0003 µg/mL |
| Function | Crystallographic/SAR Model | Biological Lead | Clinical Candidate |
*Note: N-aryl analogs generally show reduced potency due to steric clash preventing optimal positioning of the nitro group relative to the FAD cofactor in DprE1.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is governed by three distinct regions: the Warhead , the Linker , and the Tail .
The Warhead (3,5-Dinitro Moiety)
-
Requirement: Two electron-withdrawing groups at positions 3 and 5 are essential.
-
Mechanism: One nitro group is reduced by FADH2 to a nitroso (-NO) group. This electrophile then reacts with the thiolate of Cys387.
-
Substitution: Replacing one nitro group with -CF3 (as in PBTZ169) maintains activity but alters the redox potential. The 3,5-dinitro configuration is the classic "DNB" signature.[1]
The Linker (Amide Bond)
-
N-(4-bromophenyl) (Rigid): The direct attachment of the phenyl ring to the amide nitrogen creates a rigid, conjugated system. This restricts the rotation needed for the "Tail" to fit into the hydrophobic active site channel of DprE1.
-
N-Benzyl (Flexible): The methylene (-CH2-) spacer in benzyl analogs breaks conjugation, allowing the phenyl ring to rotate and adopt an "L-shaped" conformation crucial for high-affinity binding.
The Tail (4-Bromo Substituent)
-
Electronic Effect: The 4-bromo group is electron-withdrawing (inductive), which reduces the electron density on the amide nitrogen. In the N-aryl series, this lowers the nucleophilicity of the amide, potentially affecting the transition state.
-
Steric Effect: The bulky bromine atom provides a lipophilic anchor. However, without the flexible linker, this anchor cannot reach the deep hydrophobic pocket occupied by the tail of DNB1 or PBTZ169.
SAR Visualization (Graphviz)
Caption: SAR logic flow illustrating how linker flexibility dictates the ability of the 4-bromophenyl tail to engage the DprE1 hydrophobic pocket.
Experimental Protocols
To validate the SAR or synthesize the structural model, follow these standardized protocols.
Synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide
This protocol yields the target compound suitable for crystallographic analysis or biological screening.
Reagents:
-
3,5-Dinitrobenzoyl chloride (1.0 eq)
-
4-Bromoaniline (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 4-bromoaniline (1.72 g, 10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (1.7 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add a solution of 3,5-dinitrobenzoyl chloride (2.30 g, 10 mmol) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), sat. NaHCO3 (2 x 30 mL), and Brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/DMF to obtain light yellow crystals.
-
Validation: Melting point (expected: ~200°C range) and 1H-NMR (DMSO-d6).
Resazurin Microtiter Assay (REMA) for MIC Determination
The standard assay for evaluating DprE1 inhibitors against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC.
-
Resazurin sodium salt powder.
Workflow:
-
Inoculum: Adjust Mtb culture to OD600 = 0.001 (~10^5 CFU/mL).
-
Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound (range: 100 µM to 0.01 µM).
-
Controls: Include Isoniazid (positive control) and DMSO (solvent control).
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80. Incubate for an additional 24 hours.
-
Readout: Visual color change from Blue (Non-viable) to Pink (Viable). The MIC is the lowest concentration preventing the color change.
Biological Mechanism Diagram (Graphviz)
Caption: Mechanism of Action: The prodrug is activated by the target enzyme itself (DprE1), leading to suicide inhibition.
References
-
Saeed, A., et al. (2011). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E, 67(6), o1464.
-
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.
-
Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis. Journal of the American Chemical Society, 132(39), 13663-13665.
-
Magnet, S., et al. (2010). Leads for antitubercular compounds from kinase inhibitor library screens. Tuberculosis, 90(6), 354-360. (Describes DNB1 identification).
-
Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
Sources
- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of different N-(4-bromophenyl)-3,5-dinitrobenzamide derivatives
This guide provides an in-depth technical comparison of N-(4-bromophenyl)-3,5-dinitrobenzamide derivatives, focusing on the critical structural determinants of their biological efficacy.
The analysis centers on the Structure-Activity Relationship (SAR) of the N-substituent, specifically comparing the N-phenyl (anilide) derivative against the N-benzyl and N-alkyl analogs, which are prominent in antitubercular drug discovery (targeting DprE1).
Executive Summary
The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a core for antitubercular, antimicrobial, and cytotoxic agents. The efficacy of these derivatives is governed by the linker between the amide nitrogen and the aromatic ring (phenyl vs. benzyl) and the electronic/steric properties of the para-substituent (e.g., bromine).
This guide compares three primary classes of derivatives:
-
Target Derivative (Anilide): N-(4-bromophenyl)-3,5-dinitrobenzamide.
-
Active Standard (Benzylamide): N-(4-bromobenzyl)-3,5-dinitrobenzamide (DprE1 Inhibitor Class).
-
Lipophilic Analog (Alkylamide): N-alkyl-3,5-dinitrobenzamide.[1][2]
Key Finding: While the N-(4-bromophenyl) anilide derivative exhibits broad biological toxicity (including potential as a respiratory uncoupler), the N-(4-bromobenzyl) benzylamide analog demonstrates superior and selective antitubercular activity by inhibiting the enzyme DprE1. The insertion of a single methylene (-CH₂-) linker fundamentally alters the mechanism of action.
Chemical Basis & SAR Analysis
The biological activity of 3,5-dinitrobenzamides hinges on the electron-deficient dinitro-aromatic ring, which can participate in charge-transfer complexes or undergo nitro-reduction.
Structural Comparison
| Feature | N-(4-bromophenyl) Derivative (Anilide) | N-(4-bromobenzyl) Derivative (Benzylamide) |
| Linker | None (Direct N-C bond) | Methylene (-CH₂-) |
| Conformation | Rigid, planar conjugation with amide | Flexible, non-conjugated |
| Electronic Effect | Strong electron withdrawal from N-phenyl ring | Insulated from N-phenyl ring |
| Primary Target | Mitochondrial Uncoupling / General Toxicity | DprE1 Enzyme (Mycobacterium tuberculosis) |
| Lipophilicity (cLogP) | High (~3.5 - 4.0) | Moderate-High (~3.2 - 3.8) |
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the divergent pathways based on the linker structure.
Figure 1: Divergent mechanisms of action. The anilide linker promotes general toxicity via mitochondrial uncoupling, while the benzyl linker enables selective inhibition of the bacterial enzyme DprE1.
Comparative Efficacy Data
The following data synthesizes experimental findings from antitubercular screenings and general toxicity assays.
Table 1: Biological Activity Profile
| Compound Class | Derivative | Target Organism/Cell | Activity Metric | Efficacy Interpretation |
| Anilide | N-(4-bromophenyl)-3,5-dinitrobenzamide | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | High Toxicity (< 1-10 ppm). Acts as a respiratory inhibitor [1].[3] |
| Anilide | N-(4-bromophenyl)-3,5-dinitrobenzamide | Mammalian Cells (Vero) | CC50 | Moderate Cytotoxicity . Lack of selectivity limits therapeutic use. |
| Benzylamide | N-(4-bromobenzyl)-3,5-dinitrobenzamide | M. tuberculosis (H37Rv) | MIC | Potent (0.06 - 0.5 µg/mL). Highly selective DprE1 inhibitor [2, 3]. |
| Alkylamide | N-octyl-3,5-dinitrobenzamide | M. tuberculosis | MIC | Moderate (1.0 - 4.0 µg/mL). Lipophilicity drives membrane permeation but lower specificity [4]. |
Scientific Insight: The N-(4-bromophenyl) derivative (Anilide) lacks the flexibility required to fit into the DprE1 binding pocket effectively. Instead, its planar, electron-deficient nature mimics uncoupling agents like niclosamide, leading to non-specific toxicity. In contrast, the N-(4-bromobenzyl) derivative (Benzylamide) possesses the optimal geometry to position the nitro group for reduction by DprE1, forming a covalent suicide adduct [3].
Experimental Protocols
A. Synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide
This protocol ensures high purity of the anilide derivative for testing.
Reagents:
-
3,5-Dinitrobenzoyl chloride (1.0 eq)
-
4-Bromoaniline (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow Diagram:
Figure 2: Synthesis workflow for N-(4-bromophenyl)-3,5-dinitrobenzamide via Schotten-Baumann condensation.
Critical Control Points:
-
Anhydrous Conditions: Moisture will hydrolyze the acid chloride to 3,5-dinitrobenzoic acid (inactive impurity).
-
Temperature Control: Maintain 0°C during addition to prevent exothermic side reactions.
-
Washing: The HCl wash is critical to remove unreacted 4-bromoaniline, which can interfere with biological assays.
B. Biological Assay: Resazurin Microtiter Assay (REMA)
To compare the efficacy of the derivatives against M. tuberculosis or other bacteria.
-
Preparation: Prepare 10 mg/mL stock solutions of derivatives in DMSO.
-
Dilution: Perform serial 2-fold dilutions in 96-well plates (100 µL final volume).
-
Inoculation: Add 100 µL of bacterial suspension (OD₆₀₀ = 0.001).
-
Incubation: Incubate at 37°C for 5-7 days.
-
Development: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24h.
-
Readout: A color change to pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change (remains blue).
Critical Evaluation & Recommendations
Solubility & Stability
-
N-(4-bromophenyl) (Anilide): Poor aqueous solubility due to high planarity and stacking interactions. Requires DMSO/Surfactant for bioassays. High hydrolytic stability.
-
N-(4-bromobenzyl) (Benzylamide): Slightly better solubility due to the flexible methylene linker disrupting stacking.
Toxicity Warning
Researchers must handle the N-(4-bromophenyl) derivative with caution. Unlike the specific DprE1 inhibitors, this compound class has historical use as piscicides (fish poisons) due to respiratory inhibition. It is not recommended as a lead for systemic antibiotic therapy without significant modification to reduce eukaryotic toxicity.
Final Recommendation
For antitubercular drug development , the N-(4-bromobenzyl) scaffold is the superior candidate. The N-(4-bromophenyl) derivative should be used primarily as a negative control for DprE1 specificity or as a positive control for general cytotoxicity assays.
References
-
USGS. (1965). Investigations in Fish Control: Toxicity of Nitrosalicylanilides and Related Compounds. United States Department of the Interior.
-
Tiwari, R., et al. (2013).[4] "Synthesis and antitubercular activity of novel 3,5-dinitrobenzamide derivatives." Chemical Biology & Drug Design, 82(4).
-
Magnet, S., et al. (2010). "Reaction of DprE1 with its inhibitors: A new mechanism of action for antitubercular drugs." Science.
-
Delgado, T., et al. (2024).[4][5][6] "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[2][5][7] Pharmaceuticals, 17(559).[5]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
Safety Operating Guide
N-(4-bromophenyl)-3,5-dinitrobenzamide proper disposal procedures
This guide outlines the definitive disposal and handling procedures for N-(4-bromophenyl)-3,5-dinitrobenzamide .[1][2][3]
Executive Safety Summary
-
Waste Classification: Halogenated Organic / Potentially Energetic (Nitro-aromatic).[1][2]
-
Primary Hazard: Skin sensitization, organ toxicity (liver/kidney), and potential shock sensitivity if dry and impure.[2][3]
-
Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2]
-
Prohibited: Do NOT dispose of down drains. Do NOT treat with strong oxidizers (risk of detonation).[1][2]
Chemical Hazard Profile & Risk Assessment
Before handling waste, you must understand the specific functional group hazards that dictate the disposal pathway.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Nitro Groups (-NO₂) | Energetic / Oxidizer: Polynitro aromatics can be shock-sensitive or explosive, especially if metal salts form.[1][2][3] | Do not compact. Store in static-free containers. Keep wetted if possible.[1][2][4] |
| Bromine (-Br) | Halogenated: Combustion generates corrosive hydrogen bromide (HBr) and brominated dioxins if not incinerated properly.[1] | Must be segregated into Halogenated Waste streams to ensure scrubber-equipped incineration.[1][2] |
| Amide Linkage | Hydrolytic Stability: Generally stable, but strong acids/bases can cleave it, releasing toxic 4-bromoaniline .[1][2][3] | Avoid chemical deactivation on the benchtop; it generates more toxic byproducts. |
Personal Protective Equipment (PPE) Matrix
Treat this compound as a "High Potency" intermediate due to the dinitro/bromo combination.[1][2]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.[1]
-
Eye/Face: Chemical splash goggles.[1] Face shield required if working with >50g or liquid solutions under pressure.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)
Objective: Safe containment for off-site incineration.[1][2]
-
Segregation: Isolate the solid waste.[1] Do not mix with strong acids, bases, or oxidizers.[3]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk for energetic compounds.[1][2]
-
Wetting (Safety Step): If the powder is dry and old, add 10-20% water or mineral oil to desensitize it against friction/static.[1][2]
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.
Protocol B: Liquid Waste (Mother Liquors / Solvents)
Objective: Prevent precipitation in waste drums and ensure compatibility.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum.[3]
-
Transfer: Pour liquid waste into the Halogenated Solvent carboy.
-
Rinsing: Triple-rinse glassware with a small volume of acetone; add rinsate to the same halogenated waste container.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
-
Bagging: Place all contaminated disposables into a clear polyethylene bag (4 mil thickness).
-
Sealing: Goose-neck and tape the bag seal.
-
Secondary Containment: Place the sealed bag into a rigid fiber drum or bucket labeled "Solid Hazardous Debris."
Emergency Spill Response (Bench Scale)
Scenario: Spillage of 1-10g of solid powder.[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
Do NOT Dry Sweep: Dry sweeping generates static and dust, increasing inhalation and explosion risk.[3]
-
Wet Method:
-
Decontamination: Wipe the surface with a 5% surfactant solution (soap/water), followed by an acetone wipe.[2]
-
Disposal: Place all cleanup materials into the "Solid Hazardous Debris" container.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of N-(4-bromophenyl)-3,5-dinitrobenzamide to ensure regulatory compliance.
Figure 1: Operational decision tree for segregating and packaging N-(4-bromophenyl)-3,5-dinitrobenzamide waste streams.
Regulatory & Compliance Data (RCRA)
While this specific compound is not explicitly "P" or "U" listed by the EPA, it is regulated under the "Cradle-to-Grave" principle due to its characteristics.[1][2]
| Regulatory Code | Classification | Reason |
| D003 (Potential) | Reactivity | If the waste is dry/pure enough to be explosive (rare for amides, but possible).[1][2][3] |
| Characteristic | Toxic / Irritant | Based on nitroaromatic and halogen content.[1] |
| DOT Shipping | Class 6.1 (Toxic) | Likely shipping designation for pure transport: Toxic solids, organic, n.o.s.[2][3] |
Why Incineration? Landfilling nitroaromatics is negligent.[1] Over time, the amide bond can hydrolyze in soil, releasing 4-bromoaniline (a suspected carcinogen and aquatic toxin) and 3,5-dinitrobenzoic acid .[1][2][3] Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, N₂, and HBr (captured by scrubbers).[2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] (Standard for waste segregation protocols).
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] (Guidelines for D-listed and characteristic wastes).
-
PubChem. (2024).[1][2] Compound Summary: N-(4-bromophenyl)-3-nitrobenzamide (Analog).[1][2][7] National Library of Medicine. (Used for structural hazard extrapolation).[1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. (Basis for PPE selection).[1][2][4][5][8][9][10] [1]
Sources
- 1. N-(4-bromo-2-fluorophenyl)-3,5-dinitrobenzamide | C13H7BrFN3O5 | CID 4159361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(4-bromophenyl)-3-nitrobenzamide (C13H9BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
